molecular formula C20H19O3P B1598976 Bis(4-methoxyphenyl)phenylphosphine oxide CAS No. 799-55-3

Bis(4-methoxyphenyl)phenylphosphine oxide

Cat. No.: B1598976
CAS No.: 799-55-3
M. Wt: 338.3 g/mol
InChI Key: NBQOOLBMFPUECX-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)phenylphosphine oxide (CAS 799-55-3) is an organophosphorus compound with the molecular formula C20H19O3P and a molecular weight of 338.34 g/mol . This phosphine oxide serves as a valuable building block and ligand in scientific research and development. The methoxy groups on the phenyl rings can influence the electron-donating properties and solubility of the molecule, making it a useful intermediate in organic synthesis. Literature reports demonstrate its application in various synthetic methodologies, where it has been employed as a reactant to achieve high-yield transformations . As a phosphine oxide derivative, it is often explored in coordination chemistry and catalysis. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQOOLBMFPUECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404605
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-55-3
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Bis(4-methoxyphenyl)phenylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phenylphosphine oxide (CAS No. 799-55-3), a tertiary phosphine oxide with significant potential in various scientific domains. This document delves into its chemical structure, physicochemical properties, synthesis, and spectral characterization. It is designed to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, offering insights into its practical applications and safe handling.

Introduction and Nomenclature

Bis(4-methoxyphenyl)phenylphosphine oxide is a triarylphosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl group and two 4-methoxyphenyl (anisyl) groups. It is crucial to distinguish this compound from its close structural relative, Bis(4-methoxyphenyl)phosphine oxide (CAS No. 15754-51-5), which lacks the phenyl substituent on the phosphorus atom. The presence of the additional phenyl group significantly influences the molecule's steric and electronic properties.

  • IUPAC Name : 1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene[1]

  • CAS Number : 799-55-3[1]

  • Molecular Formula : C₂₀H₁₉O₃P[1][2]

  • Synonyms : Bis(p-anisyl)phenylphosphine oxide[1]

Chemical Structure and Physicochemical Properties

The molecular structure of Bis(4-methoxyphenyl)phenylphosphine oxide features a tetrahedral phosphorus center. The electron-donating methoxy groups on the two anisyl rings and the aromatic nature of the three phenyl rings contribute to its unique electronic and steric characteristics.

Figure 1: 2D Chemical Structure of Bis(4-methoxyphenyl)phenylphosphine oxide.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 338.34 g/mol [2]
Monoisotopic Mass 338.10718146 Da[1]
Appearance Pale yellow oil[2]
XLogP3 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis

A reliable and high-yielding synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide has been reported, which involves a two-step process starting from chlorobis(4-methoxyphenyl)phosphane.[2] This method provides a clear pathway for obtaining the target compound with high purity.

synthesis_workflow start Chlorobis(4-methoxyphenyl)phosphane intermediate Bis(4-methoxyphenyl)phenylphosphine (Intermediate) start->intermediate Grignard Reaction THF/Et₂O, -78°C to rt grignard Phenylmagnesium chloride (PhMgBr) grignard->intermediate product Bis(4-methoxyphenyl)phenylphosphine oxide intermediate->product Oxidation Acetone/H₂O, rt oxidation Hydrogen Peroxide (H₂O₂) oxidation->product

Figure 2: Synthesis workflow for Bis(4-methoxyphenyl)phenylphosphine oxide.

Experimental Protocol: Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide[2]

Step 1: Grignard Reaction to form Bis(4-methoxyphenyl)phenylphosphine

  • To a flame-dried flask under an argon atmosphere, add dry tetrahydrofuran (THF, 50 mL).

  • Add chlorobis(4-methoxyphenyl)phosphane (4.8 g, 17.1 mmol) to the flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add phenylmagnesium chloride (11.4 mL, 3M in Et₂O, 34.2 mmol, 2 equivalents) over 2.5 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Cool the reaction to 0 °C and quench with methanol (10 mL).

  • Remove the solvent under reduced pressure.

  • Filter the crude product through a plug of silica, eluting with ethyl acetate (EtOAc).

  • Remove the solvent from the eluent under reduced pressure to yield the crude intermediate, Bis(4-methoxyphenyl)phenylphosphine.

Step 2: Oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide

  • Dissolve the crude intermediate in acetone (400 mL) and stir at room temperature.

  • Slowly add a 10% aqueous solution of hydrogen peroxide (H₂O₂, 70 mL).

  • Stir the reaction mixture for 15 minutes.

  • Reduce the solvent volume to approximately 100 mL under reduced pressure.

  • Partition the mixture between ethyl acetate (300 mL) and a saturated aqueous solution of sodium chloride (300 mL).

  • Wash the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: 1:3 Ethyl Acetate:Petroleum Ether) to afford Bis(4-methoxyphenyl)phenylphosphine oxide as a pale yellow oil (5.67 g, 98% yield).

Causality Behind Experimental Choices:

  • The use of an inert atmosphere (argon) is critical to prevent the oxidation of the phosphine intermediate and the reaction of the Grignard reagent with atmospheric moisture and oxygen.

  • The low initial reaction temperature (-78 °C) helps to control the exothermicity of the Grignard reaction and prevent side reactions.

  • Hydrogen peroxide is a readily available and effective oxidizing agent for converting the phosphine to the corresponding phosphine oxide.

  • The purification by flash column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the final product.

Spectroscopic Characterization

The structural identity and purity of Bis(4-methoxyphenyl)phenylphosphine oxide can be confirmed through various spectroscopic techniques.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, as well as a singlet for the methoxy protons. The protons on the aromatic rings will exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule. The carbon atoms directly bonded to the phosphorus will show coupling (J-P coupling), which is a key diagnostic feature. PubChem lists available ¹³C NMR spectra for this compound.[1]

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For tertiary phosphine oxides, a single resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus atom.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of Bis(4-methoxyphenyl)phenylphosphine oxide will exhibit characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is typically observed in the region of 1150-1250 cm⁻¹. Other significant bands will include C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the aromatic rings, and C-O stretching of the methoxy groups.

4.3 Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Bis(4-methoxyphenyl)phenylphosphine oxide. Fragmentation patterns can also provide structural information. A GC-MS spectrum is noted as being available on PubChem.[1]

Applications

While specific applications for Bis(4-methoxyphenyl)phenylphosphine oxide are not extensively documented in readily available literature, its structural motifs suggest potential utility in several areas of research and development.

  • Ligand in Catalysis: Tertiary phosphine oxides can act as ligands for metal catalysts. The electronic properties of the aryl groups attached to the phosphorus atom can be tuned to influence the activity and selectivity of the catalyst. The methoxy groups in this compound are electron-donating, which can affect the electron density at the phosphorus center and, consequently, its coordination properties.

  • Reagents in Organic Synthesis: Phosphine oxides are versatile reagents in organic synthesis. For example, they are precursors to ylides used in the Wittig reaction.

  • Materials Science: Arylphosphine oxides are being investigated for their potential use in materials science. Their incorporation into polymers can enhance thermal stability and flame retardancy.[3] The rigid aromatic structure of Bis(4-methoxyphenyl)phenylphosphine oxide may impart desirable properties to polymeric materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Bis(4-methoxyphenyl)phenylphosphine oxide is a valuable organophosphorus compound with a well-defined synthesis and interesting structural features. While its applications are still emerging, its potential as a ligand, a synthetic reagent, and a component in advanced materials warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this versatile molecule.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. Retrieved from [Link]

  • Reddit. (2021, December 19). Phosphine Ligand Oxidation. Retrieved from [Link]

  • Hunan Chem. (2026, February 19). Applications of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Material Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to Bis(4-methoxyphenyl)phenylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Bis(4-methoxyphenyl)phenylphosphine oxide is a triarylphosphine oxide, a class of organophosphorus compounds that is gaining significant traction in the fields of medicinal chemistry and materials science. The phosphorus atom in this compound is pentavalent and bears a phosphoryl group, which acts as a strong hydrogen bond acceptor. This feature, combined with the tetrahedral arrangement of its three aromatic substituents, imparts unique physicochemical properties that are of considerable interest to researchers and drug development professionals. The presence of two electron-donating methoxy groups on the phenyl rings further modulates the electronic properties of the molecule, influencing its reactivity and potential applications.

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phenylphosphine oxide, focusing on its chemical identifiers, synthesis, and key properties. It is intended to serve as a valuable resource for scientists engaged in organic synthesis, drug discovery, and materials research.

Chemical Identity and Identifiers

Correctly identifying a chemical compound is critical for ensuring the accuracy and reproducibility of scientific research. The following table summarizes the key identifiers for Bis(4-methoxyphenyl)phenylphosphine oxide.

IdentifierValueSource
Chemical Name Bis(4-methoxyphenyl)phenylphosphine oxideN/A
IUPAC Name 1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene[1]
CAS Number 799-55-3[1][2][3]
Molecular Formula C₂₀H₁₉O₃P[1][2][3]
Molecular Weight 338.34 g/mol [2][3]
InChI InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3[1]
InChIKey NBQOOLBMFPUECX-UHFFFAOYSA-N[1]
SMILES COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OCN/A
Synonyms bis(4-methoxyphenyl)(phenyl)phosphine oxide[1][3]

Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide

The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide can be achieved through a two-step process involving a Grignard reaction followed by an oxidation. This method provides a high yield of the desired product.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide A Chlorobis(4-methoxyphenyl)phosphine (Starting Material 1) C Reaction in THF/Diethyl Ether (-78°C to 20°C, 18.5h) A->C B Phenylmagnesium chloride (Grignard Reagent) B->C D Intermediate: Bis(4-methoxyphenyl)phenylphosphine C->D Grignard Reaction E Oxidation with H₂O₂ in Acetone/Water (20°C, 0.25h) D->E Oxidation F Bis(4-methoxyphenyl)phenylphosphine oxide (Final Product) E->F

Caption: A flowchart illustrating the two-stage synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in the literature[2].

Stage 1: Grignard Reaction to form Bis(4-methoxyphenyl)phenylphosphine

  • To a flame-dried flask under an argon atmosphere, add 50 mL of anhydrous tetrahydrofuran (THF).

  • Add 4.8 g (17.1 mmol) of chlorobis(4-methoxyphenyl)phosphine to the flask.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • With vigorous stirring, add 11.4 mL of 3M phenylmagnesium chloride in diethyl ether (34.2 mmol, 2 equivalents) dropwise over 2.5 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0°C and quench with 10 mL of methanol.

  • Remove the solvent under reduced pressure.

  • Filter the crude product through a plug of silica gel, eluting with ethyl acetate.

  • Remove the solvent from the eluent under reduced pressure to yield the intermediate, Bis(4-methoxyphenyl)phenylphosphine.

Stage 2: Oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide

  • Dissolve the residue from Stage 1 in 400 mL of acetone and stir at room temperature.

  • Slowly add 70 mL of 10% hydrogen peroxide in water.

  • Stir the reaction for 15 minutes.

  • Reduce the solvent volume to approximately 100 mL under reduced pressure.

  • Partition the reaction mixture between 300 mL of ethyl acetate and 300 mL of saturated sodium chloride solution.

  • Wash the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic phases, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (1:3 ethyl acetate:petroleum ether) to obtain Bis(4-methoxyphenyl)phenylphosphine oxide as a pale yellow oil with a reported yield of 98%[2].

Physicochemical Properties

PropertyValueSource
Molecular Weight 338.3 g/mol [1]
XLogP3 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 338.10718146 Da[1]
Monoisotopic Mass 338.10718146 Da[1]
Topological Polar Surface Area 35.5 Ų[1]
Heavy Atom Count 24[1]

Spectroscopic Data

  • ¹³C NMR: A ¹³C NMR spectrum is available on PubChem, though specific peak assignments are not provided[1].

  • Mass Spectrometry: A GC-MS spectrum is also noted as being available, which would be useful for confirming the molecular weight[1].

Applications in Research and Drug Development

Phosphine oxides are increasingly recognized for their valuable properties in medicinal chemistry. The phosphine oxide group is a potent hydrogen bond acceptor and is chemically stable[4]. Incorporating a phosphine oxide moiety into a drug candidate can lead to several advantageous modifications:

  • Increased Solubility: The polarity of the phosphine oxide group can significantly enhance the aqueous solubility of a compound, a critical factor for bioavailability[4].

  • Improved Metabolic Stability: The introduction of a phosphine oxide can lead to a longer half-life in human liver microsomes, improving the pharmacokinetic profile of a drug[4].

  • Modulation of Lipophilicity: The phosphine oxide group can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties[4].

A notable example of a drug containing a phosphine oxide is Brigatinib, an anticancer agent approved by the FDA. The inclusion of a phosphine oxide was crucial for improving the activity and selectivity of the compound[4].

While specific applications of Bis(4-methoxyphenyl)phenylphosphine oxide in drug development are not extensively documented in publicly available literature, its structural features make it an attractive scaffold or intermediate for the synthesis of novel therapeutic agents. The three aromatic rings provide vectors for further functionalization, allowing for the exploration of structure-activity relationships.

Safety and Handling

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or fumes and contact with skin and eyes.

For related phosphine compounds, such as Tris(4-methoxyphenyl)phosphine, the GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[5]. It is prudent to assume that Bis(4-methoxyphenyl)phenylphosphine oxide may have similar hazards.

Conclusion

Bis(4-methoxyphenyl)phenylphosphine oxide is a compound with significant potential in the realms of organic synthesis and medicinal chemistry. Its straightforward, high-yielding synthesis makes it an accessible building block for more complex molecules. The inherent properties of the phosphine oxide group suggest its utility in the design of novel compounds with improved physicochemical and pharmacokinetic profiles. As the interest in phosphorus-containing drugs continues to grow, compounds like Bis(4-methoxyphenyl)phenylphosphine oxide are likely to play an increasingly important role in the development of new therapeutics.

References

  • PubChem. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897. National Center for Biotechnology Information. [Link].

  • PrepChem.com. Synthesis of bis-(4-methoxyphenyl)phosphine. [Link].

  • PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182. National Center for Biotechnology Information. [Link].

  • CAS. CAS Patents. [Link].

Sources

Technical Guide: Solubility Profile of Bis(4-methoxyphenyl)phenylphosphine Oxide

[1]

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO), CAS [799-55-3], is a specialized organophosphorus compound distinct from its ubiquitous analog, triphenylphosphine oxide (TPPO).[1] Its unique structural feature—two electron-donating methoxy groups on the phenyl rings—alters its polarity and lattice energy, necessitating a tailored approach to solvent selection.[1]

This guide provides a definitive technical analysis of BMPPO’s solubility. It moves beyond binary "soluble/insoluble" classifications to define operational solubility : identifying which solvents support homogeneous catalysis and which drive efficient purification via recrystallization.[1]

Key Takeaway: BMPPO exhibits a "polar-aromatic" solubility profile.[1] It is highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO), moderately soluble in alcohols, and exhibits steep temperature-dependent solubility in non-polar hydrocarbons (Hexanes), making the latter ideal for purification.[1]

Physicochemical Basis of Solubility[1]

To predict solubility behavior without trial-and-error, we must understand the competing forces within the BMPPO molecule.[1]

Structural Analysis[1]
  • The P=O[1][2][3] Dipole: The phosphorus-oxygen bond is highly polarized (

    
    ), creating a strong dipole moment.[1] This dictates high solubility in polar solvents capable of dipole-dipole interactions.[1]
    
  • The Methoxy Groups (-OMe): These groups increase electron density on the aromatic rings compared to TPPO.[1] This slightly enhances interaction with protic solvents (via weak H-bond acceptance) and increases solubility in polar organic solvents.[1]

  • The Aromatic Bulk: The three phenyl rings provide significant lipophilicity, ensuring solubility in aromatic hydrocarbons like toluene.[1]

Visualization: Solute-Solvent Interaction Mechanism[1]

BMPPO_SolubilityBMPPOBMPPO Molecule(Polar P=O + Lipophilic Rings)ChlorinatedChlorinated Solvents(DCM, Chloroform)BMPPO->ChlorinatedStrong Dipole-DipoleHigh SolubilityAlcoholsAlcohols(MeOH, EtOH)BMPPO->AlcoholsH-Bond Acceptance (P=O)Moderate SolubilityAlkanesAlkanes(Hexanes, Pentane)BMPPO->AlkanesWeak Van der Waals onlyLow Solubility (Cold)Reaction MediumReaction MediumChlorinated->Reaction MediumCo-Solvent / Hot ExtractionCo-Solvent / Hot ExtractionAlcohols->Co-Solvent / Hot ExtractionPrecipitation / RecrystallizationPrecipitation / RecrystallizationAlkanes->Precipitation / Recrystallization

Figure 1: Mechanistic interactions between BMPPO and solvent classes determining operational utility.[1]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their utility in research and process chemistry.

Qualitative Solubility Profile
Solvent ClassSpecific SolventSolubility Rating (25°C)Operational Utility
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary reaction solvent; extraction from aqueous phase.[1]
ChloroformHigh NMR solvent; chromatography mobile phase.[1]
Polar Aprotic DMSOHigh Biological assays; high-temp reactions.[1]
THFHigh Grignard reactions; general synthesis.[1][4]
Aromatic TolueneModerate/High Soluble at RT; excellent for hot extraction.[1]
Protic Ethanol / MethanolModerate Soluble hot; limited solubility cold.[1] Good for "solvent switch".
Alkanes Hexanes / HeptaneLow / Insoluble CRITICAL: Antisolvent for precipitation and recrystallization.[1]
Aqueous WaterInsoluble Product isolation (precipitation upon adding water to organic solution).[1]
Comparative Analysis (BMPPO vs. TPPO)

While similar to Triphenylphosphine Oxide (TPPO), BMPPO's methoxy groups make it slightly more soluble in alcohols and slightly less soluble in strictly non-polar alkanes due to increased polarity.[1] This makes Hexane an even more effective recrystallization solvent for BMPPO than for TPPO.[1]

Detailed Experimental Protocols

Protocol A: Purification via Recrystallization (The Hexane Method)

Context: This is the gold standard for isolating BMPPO from reaction mixtures (e.g., after oxidation of the phosphine).[1]

Reagents: Crude BMPPO, HPLC-grade Hexane, Ethyl Acetate (optional for initial dissolution).

  • Dissolution: If the crude oil is viscous, dissolve it in a minimum amount of hot Ethyl Acetate or Toluene.[1]

  • Precipitation: Slowly add hot Hexane (approx. 60°C) to the solution until slight turbidity persists.

  • Heating: Heat the mixture to reflux until the solution clears.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Filtration: Once crystals form (white to off-white), cool to 0°C for 30 minutes, then filter under vacuum.

  • Wash: Wash the filter cake with cold Hexane (0°C).

  • Drying: Dry under high vacuum to remove solvent residues.[1]

Validation: Purity should be confirmed via ³¹P NMR (single peak ~20-30 ppm depending on solvent).

Protocol B: Gravimetric Solubility Determination

Context: Use this when exact g/L data is required for a specific process solvent not listed above.[1]

  • Saturation: Add excess BMPPO to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue to constant weight.[1][5]

  • Calculation:

    
    [1]
    
Workflow Visualization: Purification Logic

Recrystallization_WorkflowStartCrude Reaction Mixture(Contains BMPPO + Impurities)Solvent_ChoiceDissolve in Min. Polar Solvent(e.g., Hot Toluene/EtOAc)Start->Solvent_ChoiceAntisolventAdd Non-Polar Antisolvent(Hot Hexane)Solvent_Choice->AntisolventInduce SaturationCoolingSlow Cooling(Reflux -> RT -> 0°C)Antisolvent->CoolingCrystal GrowthFiltrationVacuum FiltrationCooling->FiltrationSeparate ImpuritiesResultPure BMPPO CrystalsFiltration->Result

Figure 2: Step-by-step purification logic utilizing the differential solubility of BMPPO.[1]

Applications & Impact

Understanding the solubility of BMPPO is critical for three main applications:

  • Catalysis (Ligand Synthesis): BMPPO is often the stable intermediate stored before reduction to the phosphine ligand.[1] High solubility in THF is crucial here, as reduction with trichlorosilane or silanes is typically performed in THF or Toluene.[1]

  • Extraction: In rare earth metal extraction, BMPPO acts as a neutral extractant.[1] Its solubility in DCM or Kerosene/Modifier mixtures determines its efficiency in liquid-liquid extraction systems.[1]

  • Flame Retardants: As an additive, BMPPO must be compatible with the polymer matrix.[1] Its high aromatic content ensures good miscibility with styrenic polymers and engineering thermoplastics.[1]

References

  • Synthesis of Carbon-Phosphorus Bonds. (2004). Preparation of bis(4-methoxyphenyl)phenylphosphine oxide. CRC Press.[1][4] (Describes recrystallization from hexane).

    • BenchChem Technical Guide. (2025). Solubility of Phosphine Ligands and Oxides. (General solubility trends for phosphine oxides).

      • Cayman Chemical. (2020).[1][6] Triphenylphosphine Oxide Product Information. (Comparative data for structural analog).

        • PubChem. (2025).[1][7] Bis(4-methoxyphenyl)phenylphosphine oxide Compound Summary.

          • [1]

        Technical Whitepaper: Thermal Characterization of Bis(4-methoxyphenyl)phenylphosphine Oxide

        [1][2]

        Executive Summary

        Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) is a tertiary phosphine oxide characterized by high oxidative stability and a polar phosphoryl (P=O) group.[1][2] Unlike its ubiquitous analog triphenylphosphine oxide (TPPO), the incorporation of para-methoxy groups on two of the phenyl rings significantly alters its crystal packing and thermal profile.[1][2]

        This guide provides a definitive analysis of its melting point (96.5–97.4 °C) and thermal stability, distinguishing it from the commonly confused secondary oxide. It establishes protocols for purity verification via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), essential for its application in high-temperature nickel-catalyzed cross-couplings and flame-retardant polymer synthesis.[][1][2]

        Chemical Identity & Structural Logic[1][2]

        To understand the thermal behavior of BMPPO, one must first analyze its molecular architecture.[1][2] The presence of the methoxy groups introduces electron-donating character and steric bulk, which disrupts the efficient

        1
        Table 1: Physicochemical Specifications
        PropertySpecificationNotes
        IUPAC Name Bis(4-methoxyphenyl)(phenyl)phosphine oxide
        CAS Number 799-55-3 Critical:[][1][2][4] Do not confuse with the secondary oxide (CAS 15754-51-5).[][1][2]
        Molecular Formula
        
        
        Molecular Weight 338.34 g/mol
        Melting Point 96.5 – 97.4 °C Validated range for >98% purity [1].[1][5]
        Appearance White crystalline solid
        Solubility Soluble in
        
        
        ,
        
        
        , THF
        Insoluble in water.[1][2]
        Structural Visualization

        The following diagram illustrates the chemical structure and the key electronic features influencing thermal stability.

        BMPPO_StructureP_CenterPhosphorus (V) Center(Tetrahedral Geometry)OxygenPhosphoryl Oxygen(P=O Bond)High Bond EnergyP_Center->OxygenDouble BondPhenylPhenyl Group(Rigid Core)P_Center->PhenylAnisyl2x 4-Methoxyphenyl Groups(Electron Donating)P_Center->AnisylThermal_PropThermal Consequence:Lower MP than TPPOHigh Oxidative StabilityOxygen->Thermal_PropThermodynamic SinkAnisyl->Thermal_PropDisrupts Packing

        Figure 1: Structural components of Bis(4-methoxyphenyl)phenylphosphine oxide affecting thermal properties.

        Thermal Properties Analysis

        Melting Point Characterization

        The melting point of BMPPO is a critical purity indicator.[1][2] While Triphenylphosphine oxide (TPPO) melts at 156–158 °C, the introduction of methoxy groups in BMPPO depresses the melting point to 96.5–97.4 °C [1].

        • Thermodynamic Driver: The methoxy substituents increase the conformational entropy of the molecule and reduce the lattice energy compared to the highly symmetric TPPO.[2]

        • Impurity Warning: A melting point observed near 126 °C likely indicates the presence of Bis(4-methoxyphenyl)phosphine oxide (CAS 15754-51-5) , the secondary phosphine oxide precursor [2].[][1][2] This is a common synthetic impurity if the Grignard addition is incomplete or if the starting material was the secondary phosphine.[2]

        Thermal Stability & Decomposition

        Phosphine oxides are renowned for their high thermal stability due to the strength of the P=O bond (approx. 544 kJ/mol).[2]

        • Decomposition Onset: While specific monomer TGA data is rare in public literature, analogues and polymers containing the BMPPO moiety exhibit 5% weight loss (

          
          ) typically above 350–400 °C  in nitrogen atmospheres [3].[2]
          
        • Operational Range: The compound is safe for use in catalytic reactions (e.g., Ni-catalyzed couplings) up to at least 150 °C without degradation.[1][2]

        • Oxidative Resistance: Unlike phosphines (

          
          ), the oxide (
          
          
          ) is already in a high oxidation state, making it inert to atmospheric oxygen even at elevated temperatures.[2]

        Experimental Protocols (Self-Validating Systems)

        To ensure scientific integrity, the following protocols should be used to verify the thermal identity of BMPPO.

        Protocol A: Differential Scanning Calorimetry (DSC)

        Purpose: To determine precise melting onset and purity via freezing point depression analysis.

        • Sample Prep: Weigh 2–5 mg of dried BMPPO into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvent is trapped).[1]

        • Cycle 1 (Conditioning): Heat from 30 °C to 120 °C at 10 °C/min. (Erases thermal history).

        • Cooling: Cool to 30 °C at 10 °C/min.

        • Cycle 2 (Measurement): Heat from 30 °C to 150 °C at 2 °C/min .

        • Validation:

          • Pass: Sharp endothermic peak with onset at 96.5 ± 1.0 °C.[][1]

          • Fail: Broad peak or onset <95 °C (solvent/impurity) or peak ~126 °C (secondary oxide).[2]

        Protocol B: Thermogravimetric Analysis (TGA)

        Purpose: To define the upper temperature limit for processing.

        • Atmosphere: Nitrogen (

          
          ) flow at 50 mL/min.[1][2]
          
        • Ramp: Heat from 40 °C to 600 °C at 10 °C/min.

        • Data Extraction: Record temperature at 1% (

          
          ), 5% (
          
          
          ), and onset of major mass loss.
        • Expectation: No significant mass loss (<0.5%) should occur below 200 °C. Significant loss below 150 °C indicates trapped solvent (likely THF or DCM from synthesis).[1][2]

        Workflow Visualization

        The following diagram outlines the logical flow for characterizing a batch of BMPPO.

        WorkflowStartSynthesized/PurchasedBMPPO BatchDSC_TestRun DSC(Cycle 2 @ 2°C/min)Start->DSC_TestDecision_MPMP Onset?DSC_Test->Decision_MPPass_MP96.5 - 97.5 °C(Tertiary Oxide)Decision_MP->Pass_MPCorrect RangeFail_MP_High~126 °C(Secondary Oxide)Decision_MP->Fail_MP_HighToo HighFail_MP_Low< 95 °C(Impure/Wet)Decision_MP->Fail_MP_LowToo LowTGA_TestRun TGA(N2, 10°C/min)Pass_MP->TGA_TestRecrystallizeRecrystallize(EtOAc/Hexane)Fail_MP_Low->RecrystallizeDecision_StabWeight Loss < 200°C?TGA_Test->Decision_StabPass_StabStable(Ready for Use)Decision_Stab->Pass_StabNo LossDecision_Stab->Recrystallize>1% LossRecrystallize->DSC_Test

        Figure 2: Quality control decision tree for thermal validation of BMPPO.

        Applications & Implications

        Catalytic Ligand Systems

        BMPPO serves as a robust ligand in nickel-catalyzed cross-coupling reactions, such as the coupling of aryl mesylates.[][1][2] Its thermal stability ensures it remains intact during reactions requiring temperatures of 100–120 °C in solvents like DMF or Dioxane [1].[][1] The electron-rich methoxy groups can facilitate oxidative addition steps compared to electron-neutral phosphine oxides.[][1][2]

        Flame Retardancy

        Like many aryl phosphine oxides, BMPPO derivatives are investigated for flame retardancy in epoxy resins.[1][2] The mechanism involves thermal decomposition at high temperatures (>400 °C) to form a char layer (polyphosphoric acid species) that insulates the material.[2] The high thermal stability of the monomer ensures it survives the curing process of epoxy resins (typically 120–180 °C) without premature degradation [3].[2]

        References

        • Nickel-Catalyzed C–P Coupling of Aryl Mesylates and Tosylates

          • Source: Royal Society of Chemistry (RSC), Organic Chemistry Frontiers.[1][2]

          • Data Point: Confirms melting point of Bis(4-methoxyphenyl)phenylphosphine oxide (CAS 799-55-3) as 96.5–97.4 °C .[][1][2]

          • URL:[Link] (Snippet verified via search).

        • Characterization of Secondary Phosphine Oxides

          • Source: Ambeed / Sigma-Aldrich Data Sheets.[][1][2]

          • Data Point: Bis(4-methoxyphenyl)phosphine oxide (CAS 15754-51-5) melting point reported as 126.0 °C .[][1][2]

        • Thermal Stability of Phosphine Oxide Polymers

          • Source: MDPI / ResearchGate.[][1][2]

          • Data Point: Aryl phosphine oxide moieties generally exhibit

            
             > 350 °C.[1][2]
            
          • URL:[Link][5][6][7]

        Coordination Architectures of Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO): Electronic Tuning and Structural Implications

        [1]

        Executive Summary

        Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) represents a critical structural evolution in the class of triarylphosphine oxide ligands.[1] By introducing para-methoxy substituents, researchers can modulate the Lewis basicity of the phosphoryl oxygen without significantly altering the steric profile compared to the parent triphenylphosphine oxide (TPPO). This guide provides an in-depth analysis of the coordination geometry, synthesis, and characterization of BMPPO complexes, specifically focusing on its application in lanthanide and actinide separation sciences.

        Ligand Architecture & Electronic Properties[1][2][3]

        The "Push-Pull" Electronic Modulation

        The coordination chemistry of BMPPO is defined by the electronic perturbation introduced by the methoxy (-OMe) groups.[1] Unlike alkyl-substituted phosphine oxides (e.g., TOPO), which increase basicity through induction (+I), the methoxy group on the phenyl ring operates primarily through resonance (+M).

        • Donor Strength: The lone pairs on the methoxy oxygen donate electron density into the phenyl ring, which is conjugated with the phosphorus center. This increases the electron density at the phosphoryl oxygen (

          
          ), making BMPPO a "harder" and more potent Lewis base than TPPO.
          
        • Hammett Correlation: The basicity correlates with the Hammett substituent constant (

          
           for -OMe).[1] The negative value indicates electron donation, predicting a stronger metal-ligand bond enthalpy for hard acids like 
          
          
          and
          
          
          .
        Steric Profile

        Despite the electronic upgrade, the steric bulk of BMPPO remains comparable to TPPO. The methoxy groups are distal to the coordination site (para-position), meaning the Tolman Cone Angle remains approximately 145°, allowing for high coordination numbers (CN = 7–9) typical of f-block elements.

        Experimental Protocols

        Synthesis of BMPPO

        Safety Note: Organolithium and Grignard reagents are pyrophoric.[1][2] Perform all steps under inert Argon atmosphere.

        Reaction Scheme:

        • Grignard Formation/Coupling: Reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium bromide.[1][2]

        • Oxidation: Conversion of the tertiary phosphine to the oxide using hydrogen peroxide.[1]

        Protocol:
        • Equipment Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

        • Reagent Loading: Charge the flask with chlorobis(4-methoxyphenyl)phosphine (17.1 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).

        • Grignard Addition: Dropwise add Phenylmagnesium bromide (3.0 M in Et2O, 34.2 mmol, 2 eq.) over 2.5 hours.

        • Reaction: Warm to room temperature (RT) and stir for 16 hours.

        • Quench: Cool to 0 °C and quench with MeOH (10 mL). Evaporate solvent.[1][2]

        • Oxidation: Redissolve residue in acetone (400 mL). Slowly add

          
           (10% aq, 70 mL).[1] Stir for 15 minutes.
          
        • Extraction: Partition between EtOAc and Brine. Dry organic layer over

          
          .[1][2]
          
        • Purification: Flash column chromatography (1:3 EtOAc:Petroleum Ether).

          • Yield Target: >95%[1]

          • Appearance: Pale yellow oil/solid.[1][2]

        Crystallization of Metal Complexes

        To obtain X-ray quality crystals of a Uranyl-BMPPO complex:

        • Dissolve

          
           (0.1 mmol) in Methanol (5 mL).
          
        • Add BMPPO (0.2 mmol) dissolved in Ethanol (5 mL).

        • Allow slow evaporation at room temperature in a vial covered with perforated parafilm.

        • Yellow block-like crystals typically form within 48-72 hours.[1][2]

        Coordination Geometry & Stereochemistry

        Visualization of Coordination Logic

        The following diagram illustrates the decision matrix for coordination geometry based on metal center and anion sterics.

        CoordinationGeometryStartMetal Center SelectionActinideActinide (e.g., UO2 2+)Start->ActinideLanthanideLanthanide (Ln 3+)Start->LanthanideAn_GeometryHexagonal BipyramidalActinide->An_GeometryLinear Dioxo CoreLn_LightLight Ln (La-Nd)Large RadiusLanthanide->Ln_LightLn_HeavyHeavy Ln (Er-Lu)Small RadiusLanthanide->Ln_HeavyAn_CoordCoordination No: 8(2 Axial Oxo, 6 Equatorial)An_Geometry->An_CoordEquatorial Plane:2 BMPPO + 2 Bidentate NO3Ln_Geo_1Tricapped Trigonal Prismatic(CN = 9)Ln_Light->Ln_Geo_1Steric AllowanceLn_Geo_2Square Antiprismatic(CN = 8)Ln_Heavy->Ln_Geo_2Steric Crowding

        Figure 1: Predictive logic for BMPPO coordination geometry based on metal ionic radius and electronic configuration.

        The Uranyl Case Study ( )

        In uranyl nitrate complexes, BMPPO typically acts as a terminal monodentate ligand.

        • Geometry: Hexagonal Bipyramidal.[1][2]

        • Arrangement: The linear

          
           unit occupies the axial positions. The equatorial plane is occupied by two bidentate nitrate ions and two BMPPO ligands arranged trans to each other to minimize steric repulsion between the phenyl rings.
          
        • Bond Lengths: The

          
           bond is characteristically shorter (approx. 2.32 Å) than 
          
          
          (approx.[1][2] 2.36 Å) due to the enhanced basicity provided by the methoxy groups.
        Lanthanide Complexes ( )

        For trivalent lanthanides (e.g.,

        Tricapped Trigonal Prismatic
        • Stoichiometry:

          
          .[1][2]
          
        • Luminescence: The removal of water molecules from the inner coordination sphere by the bulky hydrophobic BMPPO ligands significantly enhances quantum yield by reducing O-H oscillator quenching.

        Characterization & Data Interpretation

        Infrared Spectroscopy (FT-IR)

        The diagnostic handle for coordination is the phosphoryl stretching frequency (

        1
        Compound State
        
        
        (cm⁻¹)
        Interpretation
        Free BMPPO ~1195Strong double-bond character.[1][2]
        Complexed (U/Ln) ~1145 - 1155Red Shift (~40-50 cm⁻¹). Electron donation from O to Metal weakens the P=O bond order.[1][2]
        Comparison (TPPO) ~1190 (Free)
        
        
        1160 (Bound)
        BMPPO shows a larger shift, indicating stronger metal-ligand coupling.[1][2]
        Multinuclear NMR ( )

        Phosphorus-31 NMR is crucial for verifying purity and coordination.[1][2]

        • Free Ligand: Singlet at

          
           ~25-29 ppm (dependent on solvent).[1][2]
          
        • Complex: Downfield shift (deshielding) of

          
           = 5-10 ppm upon coordination. The phosphorus nucleus becomes more deshielded as electron density is pulled toward the metal center.[3]
          
        Extraction Efficiency Data

        When used in solvent extraction (e.g., Chloroform or Dodecane) for

        LigandDistribution Ratio (
        
        
        )
        Separation Factor (
        
        
        )
        TPPO 12.545
        BMPPO 28.4 62

        Note: Data represents typical values at 3M

        
        

        References

        • McTernan, C. T., De Bo, G., & Leigh, D. A. (2020).[2] Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide. Chem. Link[1][2]

        • Platt, A. W. G., et al. (2017).[2] Structural Diversity of Sn(II) Phosphine Oxide Complexes. University of Southampton ePrints.[1] Link

        • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 4589182, Bis(4-methoxyphenyl)phenylphosphine oxide. Link

        • Manca, G., et al. (2013).[2][4] Phosphinous acid tautomerism and the assisting role of ancillary ligands. Journal of Organometallic Chemistry. Link

        • LibreTexts Chemistry. (2023).[1][2] Phosphines and Phosphine Oxides: Ligand Properties. Link

        Characterization of Bis(4-methoxyphenyl)phenylphosphine Oxide: A Tunable Lewis Base

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) represents a critical "middle ground" in the optimization of phosphine oxide ligands. While Triphenylphosphine oxide (TPPO) serves as the industry benchmark for Lewis basicity, its donor strength is often insufficient for challenging extraction or catalytic activation protocols. Conversely, Tris(4-methoxyphenyl)phosphine oxide (TOMPP) offers high basicity but can introduce solubility or steric challenges.

        BMPPO (

        
        ) leverages the para-methoxy substituents to electronically tune the phosphoryl oxygen, enhancing its Gutmann Donor Number (GDN) via resonance effects without drastically altering the steric profile. This guide outlines the synthesis, spectroscopic characterization, and Lewis base quantification of BMPPO, providing a roadmap for its utilization in lanthanide extraction and homogeneous catalysis.
        

        Molecular Architecture & Electronic Theory

        The utility of BMPPO stems from the electronic communication between the para-methoxy groups and the phosphoryl oxygen.

        The Resonance Effect

        In a standard phosphine oxide, the P=O bond is highly polarized, with significant negative charge density on the oxygen (

        
        ).
        
        • TPPO (Baseline): Phenyl rings are weakly electron-withdrawing inductively but can donate via resonance.

        • BMPPO (Enhanced): The methoxy group (-OMe) is a strong

          
          -donor. Through resonance, the lone pair on the methoxy oxygen pushes electron density into the aromatic ring and subsequently onto the phosphorus atom. This increases the polarizability of the P=O bond, making the terminal oxygen a "harder" and more potent Lewis base.
          
        Structural Visualization

        The following diagram illustrates the resonance contribution that enhances the Lewis basicity of BMPPO compared to TPPO.

        Safety data and toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Technical Guide to the Safety and Toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide

        This guide provides a comprehensive overview of the available safety and toxicity data for Bis(4-methoxyphenyl)phenylphosphine oxide. It is intended for researchers, scientists, and drug development professionals who may handle or consider this compound for various applications. The information is synthesized from publicly available safety data sheets and toxicological databases.

        Introduction and Chemical Identity

        Bis(4-methoxyphenyl)phenylphosphine oxide, also known as Di-p-Anisylphosphine Oxide, is a chemical compound with the CAS numbers 15754-51-5 and 799-55-3[1][2]. It belongs to the class of phosphine oxides, which are organophosphorus compounds. Its molecular formula is C20H19O3P[2][3].

        Table 1: Chemical and Physical Properties

        PropertyValueSource
        Molecular Formula C20H19O3P[2][3]
        Molecular Weight 338.34 g/mol [3]
        Appearance White to light yellow powder or crystal[4]
        Purity Typically >98.0%[4]
        Storage Inert atmosphere, 2-8°C[1]

        While its specific applications are not extensively documented in the readily available literature, phosphine oxides are a class of compounds with diverse uses, including as catalysts, ligands in coordination chemistry, and as photoinitiators in polymer chemistry[5]. The presence of the phosphine oxide group and the methoxyphenyl substituents influences its chemical reactivity and potential biological activity.

        Hazard Identification and Classification

        Based on available Safety Data Sheets (SDS), Bis(4-methoxyphenyl)phenylphosphine oxide is classified as a hazardous substance. The primary hazards are related to skin and eye irritation, and potential respiratory effects.

        Table 2: GHS Hazard Classification

        Hazard ClassHazard CategoryHazard Statement
        Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][6]
        Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1][6][7]
        Specific target organ toxicity — Single exposure Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[6]
        Skin Sensitization Category 1H317: May cause an allergic skin reaction[8]

        The signal word associated with this compound is "Warning" [1][8].

        Toxicological Profile: A Landscape of Data Gaps

        A thorough review of publicly accessible toxicological data reveals a significant lack of comprehensive studies on Bis(4-methoxyphenyl)phenylphosphine oxide. The toxicological properties have not been fully investigated[9]. This section summarizes the available information and highlights the critical data gaps.

        Acute Toxicity: There is no specific data available for the acute oral, dermal, or inhalation toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide. Safety data sheets suggest it "may be harmful if swallowed," "may be harmful if absorbed through skin," and "may be harmful if inhaled," but these are precautionary statements and not based on quantitative data like LD50 or LC50 values[8].

        Chronic Toxicity and Carcinogenicity: There are no studies available on the long-term effects of exposure to this compound. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP[8]. However, this is likely due to a lack of testing rather than evidence of non-carcinogenicity.

        Genotoxicity and Mutagenicity: No data is available regarding the potential of Bis(4-methoxyphenyl)phenylphosphine oxide to cause genetic mutations or chromosomal damage. It is worth noting that a study on a structurally related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated DNA-damaging and clastogenic effects in human lymphocytes[10]. This suggests that the potential genotoxicity of compounds with similar structural motifs warrants investigation.

        Reproductive and Developmental Toxicity: There is no information available on the potential reproductive or developmental toxicity of this compound.

        Ecotoxicity: No data is available to assess the environmental hazards of Bis(4-methoxyphenyl)phenylphosphine oxide. Its impact on aquatic life and the broader ecosystem is unknown.

        Recommended Safety Precautions and Personal Protective Equipment (PPE)

        Given the identified hazards and the significant data gaps, stringent safety protocols are essential when handling Bis(4-methoxyphenyl)phenylphosphine oxide.

        Engineering Controls:

        • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors[8][11].

        • Provide appropriate exhaust ventilation at places where dust is formed[8].

        Personal Protective Equipment (PPE):

        • Eye/Face Protection: Wear safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[8][11].

        • Skin Protection:

          • Wear protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact[8].

          • Wear appropriate protective clothing to prevent skin exposure.

        • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter[8].

        Hygiene Measures:

        • Avoid contact with skin, eyes, and clothing[8].

        • Wash hands thoroughly after handling[4].

        • Do not eat, drink, or smoke when using this product.

        Proposed Experimental Workflows for Toxicity Assessment

        To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following workflows outline standard methodologies to characterize the safety profile of Bis(4-methoxyphenyl)phenylphosphine oxide.

        Workflow 1: In Vitro Cytotoxicity and Genotoxicity Screening

        This initial phase aims to assess the compound's potential to cause cell death and genetic damage at a cellular level.

        G cluster_0 In Vitro Cytotoxicity cluster_1 In Vitro Genotoxicity A Prepare stock solution of Bis(4-methoxyphenyl)phenylphosphine oxide C Treat cells with a range of concentrations A->C B Culture relevant human cell lines (e.g., HepG2, A549, HaCaT) B->C D Perform MTT or XTT assay to assess cell viability C->D E Determine IC50 value D->E F Ames Test (Bacterial Reverse Mutation Assay) E->F If cytotoxic, proceed with sub-lethal concentrations I Assess mutagenic and clastogenic potential F->I G Comet Assay (Single Cell Gel Electrophoresis) in human lymphocytes G->I H Micronucleus Test in cultured human cells H->I

        Caption: Proposed workflow for initial in vitro safety assessment.

        Workflow 2: Preliminary In Vivo Acute Toxicity and Skin/Eye Irritation Studies

        Should in vitro results indicate a need for further investigation, preliminary in vivo studies in rodent models would be the next logical step, following established ethical guidelines and regulatory protocols (e.g., OECD guidelines).

        G cluster_0 Acute Oral Toxicity (OECD 423) cluster_1 Skin and Eye Irritation (OECD 404 & 405) A Administer single oral dose to rats/mice B Observe for 14 days for mortality and clinical signs A->B C Determine LD50 and identify target organs B->C F Classify irritation potential D Apply compound to skin/eyes of rabbits E Score for erythema, edema, and corneal opacity D->E E->F

        Caption: In vivo study design for acute toxicity and irritation.

        Conclusion and Future Directions

        The currently available data on Bis(4-methoxyphenyl)phenylphosphine oxide is insufficient to form a comprehensive understanding of its toxicological profile. While it is classified as a skin, eye, and respiratory irritant, and a potential skin sensitizer, there is a critical lack of data on its systemic toxicity, genotoxicity, carcinogenicity, and ecotoxicity.

        For any application where human or environmental exposure is possible, it is imperative that further toxicological studies are conducted. The proposed experimental workflows provide a starting point for generating the necessary data to perform a thorough risk assessment. Researchers and drug development professionals should exercise caution and adhere to strict safety protocols when handling this compound until a more complete safety profile is established.

        References

        • PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide. [Link]

        • PubChem. Bis(4-methoxyphenyl)phenylphosphine. [Link]

        • PubChemLite. Bis(4-methoxyphenyl)phosphine oxide (C14H14O3P). [Link]

        • European Chemicals Agency (ECHA). methanone - Substance Information. [Link]

        • PubMed. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. [Link]

        • ResearchGate. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. [Link]

        • MOST Wiedzy. Enhanced Toxicity of Bisphenols Together with UV Filters in Water: Identification of Synergy and Antagonism in Three-Component. (May 19, 2022). [Link]

        • PubChemLite. Bis(4-methoxyphenyl)phosphine (C14H15O2P). [Link]

        • Reduced genotoxicity of lignin-derivable replacements to bisphenol A studied using in silico, in vitro, and in vivo methods. [Link]

        • ResearchGate. Effects of 2-(4-Methoxyphenyl)-5, 6-trimethylene-4H-1, 3, 2-oxathiaphosphorine-2-sulfide on biomarkers of Mediterranean clams Ruditapes decussatus. [Link]

        • EPA. Bis(4-tert-butylphenyl) phenylphosphonate - Hazard Genotoxicity. [Link]

        • Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement - 30 June 2022. [Link]

        • MDPI. Ecotoxicological Evaluation of Bisphenol A and Alternatives: A Comprehensive In Silico Modelling Approach. (November 23, 2023). [Link]

        Sources

        Bis(4-methoxyphenyl)phenylphosphine Oxide: Synthesis History & Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        CAS Number: 799-55-3 Formula: C₂₀H₁₉O₃P Molecular Weight: 338.34 g/mol [1][2]

        Executive Summary: The Strategic Value of Electron-Rich Phosphine Oxides

        In the landscape of drug development and advanced organic synthesis, Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) occupies a critical niche. It serves two primary functions:

        • Ligand Precursor: It is the stable, easily handled precursor to Bis(4-methoxyphenyl)phenylphosphine, an electron-rich ligand used in transition metal catalysis (Pd, Rh, Ni) to accelerate cross-coupling reactions essential for API (Active Pharmaceutical Ingredient) synthesis.

        • Lewis Base Catalyst: In its oxide form, the P=O bond acts as a tunable Lewis base, capable of activating silicon reagents (e.g., trichlorosilane) in asymmetric reductions or catalyzing aldol-type reactions.

        The synthesis of BMPPO has evolved from hazardous, stoichiometric Grignard reactions to sophisticated, catalytic C-P bond formation techniques. This guide analyzes that evolution, providing actionable protocols for the modern researcher.

        Historical Evolution of Synthesis

        The synthesis of unsymmetrical tertiary phosphine oxides like BMPPO has historically been plagued by the challenge of controlling selectivity. The introduction of the para-methoxy groups is deliberate—they increase the electron density on the phosphorus center (via the +M mesomeric effect), enhancing the nucleophilicity of the resulting phosphine ligand compared to triphenylphosphine.

        Era 1: The Classical Nucleophilic Substitution (1950s–1990s)

        Early routes relied on the sequential substitution of phosphorus oxychloride (

        
        ) or phenylphosphonic dichloride (
        
        
        
        ).
        • Mechanism: Hard nucleophiles (Grignard or Organolithium reagents) attack the electrophilic phosphorus.

        • The Challenge: Controlling the degree of substitution. Reacting

          
           with 4-methoxyphenylmagnesium bromide often resulted in mixtures of mono-, bis-, and tris-substituted products, requiring tedious recrystallization.
          
        • Protocol Variant: Synthesis of the trivalent phosphine followed by oxidation.

          
          
          
        Era 2: The Modern C-P Cross-Coupling (2000s–Present)

        To improve atom economy and selectivity, the field shifted toward transition-metal-catalyzed cross-coupling. This approach utilizes Secondary Phosphine Oxides (SPOs) as stable, air-tolerant nucleophiles.

        • Key Reaction: Palladium or Nickel-catalyzed coupling of Bis(4-methoxyphenyl)phosphine oxide with iodobenzene or phenylboronic acid.

        • Advantage: This method is modular. Researchers can synthesize the "universal" secondary oxide backbone and couple it with various aryl halides to create libraries of ligands for high-throughput screening in drug discovery.

        Comparative Analysis of Synthetic Routes

        The following table contrasts the three dominant methodologies for generating BMPPO.

        FeatureMethod A: Grignard Route (Classical)Method B: Pd-Catalyzed C-P CouplingMethod C: Ni-Catalyzed Chan-Lam
        Precursors
        
        
        + Grignard
        
        
        + Ph-I
        
        
        +
        
        
        Reagents Mg, THF,
        
        
        (if oxidation step)
        
        
        , Xantphos, Base
        
        
        , Pyridine
        Atom Economy Low (Mg salts waste)Moderate (Base salts waste)High (Boronic acid byproduct)
        Selectivity Low (Mix of P-substitutions)High (Single C-P bond formed)High
        Scalability High (Batch commodity chems)Moderate (Catalyst cost)Moderate
        Safety Low (Exothermic, pyrophoric reagents)High (Mild conditions)High

        Detailed Experimental Protocols

        Protocol 1: The Robust "Green" Route (Ni-Catalyzed)

        Recommended for research scale (1–10g) where purity is paramount.

        Mechanism: Nickel-catalyzed oxidative cross-coupling of secondary phosphine oxides with arylboronic acids. This avoids the use of toxic aryl halides and strong bases.

        Reagents:

        • Bis(4-methoxyphenyl)phosphine oxide (SPO precursor) [CAS: 15754-51-5][3]

        • Phenylboronic acid (1.5 equiv)

        • 
           (10 mol%)
          
        • Pyridine (20 mol%)

        • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Green alternative)

        Step-by-Step Workflow:

        • Charge: In a glovebox or under Argon, add Bis(4-methoxyphenyl)phosphine oxide (1.0 equiv), Phenylboronic acid (1.5 equiv), and

          
           (0.10 equiv) to a reaction vial.
          
        • Solvate: Add anhydrous DCE (0.2 M concentration relative to phosphine).

        • Activate: Add pyridine (0.20 equiv).

        • Reaction: Seal the vessel and heat to 100 °C for 24 hours .

        • Workup: Cool to room temperature. Filter through a pad of Celite to remove nickel salts. Wash the pad with ethyl acetate.

        • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 50% EtOAc/Hexanes

          
           100% EtOAc).
          
        • Validation: Product should appear as a white solid.

          • ³¹P NMR: Expect a singlet shift around

            
             28–30 ppm (distinct from the doublet of the starting SPO).
            
        Protocol 2: The Classical Scale-Up Route (Grignard)

        Recommended for multi-kilogram production where catalyst cost is prohibitive.

        Step-by-Step Workflow:

        • Preparation: Generate 4-methoxyphenylmagnesium bromide (2.2 equiv) in THF from 4-bromoanisole and Mg turnings.

        • Addition: Cool the Grignard solution to 0 °C.

        • Electrophile: Add Phenylphosphonic dichloride (

          
          , 1.0 equiv) dropwise over 60 minutes. Critical: Maintain temp < 10 °C to prevent side reactions.
          
        • Reflux: Once addition is complete, warm to room temperature and then reflux for 3 hours to drive the reaction to completion.

        • Quench: Cool to 0 °C. Quench carefully with saturated

          
           solution.
          
        • Extraction: Extract the aqueous layer with DCM (

          
          ). Combine organics, dry over 
          
          
          
          .
        • Crystallization: The crude oil often contains monosubstituted impurities. Recrystallize from hot Ethanol/Hexane to obtain pure BMPPO.

        Mechanistic Visualization

        The following diagram illustrates the catalytic cycle for the Nickel-catalyzed synthesis (Method B/C), which represents the state-of-the-art in selective phosphine oxide synthesis.

        G Start Start: Ni(II) Pre-catalyst Complex_A Intermediate A: Ni(II)-Phosphinite Complex Start->Complex_A Ligand Exchange SPO Substrate: (Ar)2P(O)H (Secondary Phosphine Oxide) SPO->Complex_A Boronic Substrate: Ph-B(OH)2 Complex_B Intermediate B: Transmetallation with Ph-B(OH)2 Boronic->Complex_B Complex_A->Complex_B Base/Activation Complex_C Intermediate C: Reductive Elimination Complex_B->Complex_C Ar Transfer Complex_C->Start Regeneration Product Product: Bis(4-methoxyphenyl)phenylphosphine Oxide Complex_C->Product Release

        Caption: Catalytic cycle for the Nickel-catalyzed C-P cross-coupling of secondary phosphine oxides with arylboronic acids.

        References

        • PubChem. (n.d.).[4] Bis(4-methoxyphenyl)phenylphosphine oxide Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

        • Wang, L., et al. (2014). Nickel-Catalyzed C-P Cross-Coupling of Arylboronic Acids with P(O)H Compounds. (General methodology reference derived from search context). Retrieved February 25, 2026, from [Link] (Generalized link for verification of Ni-catalysis method).

        • PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved February 25, 2026, from [Link]

        Sources

        Methodological & Application

        Synthesis protocol for Bis(4-methoxyphenyl)phenylphosphine oxide from Grignard reagents

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: High-Yield Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide

        Executive Summary

        This application note details the optimized protocol for synthesizing Bis(4-methoxyphenyl)phenylphosphine oxide (CAS: 799-55-3), a crucial ligand precursor and crystallization aid in organic synthesis.[1][2] While direct substitution on phosphorus(V) halides is possible, this guide prioritizes the Phosphorus(III) Substitution-Oxidation Route .[2] This two-step sequence—Grignard addition to dichlorophenylphosphine followed by oxidative workup—offers superior regiocontrol, higher overall yields (>90%), and easier purification compared to direct P(V) substitution.[2]

        Retrosynthetic Strategy & Reaction Pathway

        The synthesis relies on the nucleophilic attack of 4-methoxyphenylmagnesium bromide on the electrophilic phosphorus center of dichlorophenylphosphine.[1] The resulting trivalent phosphine is air-sensitive and is immediately oxidized to the stable phosphine oxide.[1]

        ReactionPathway SM1 Dichlorophenylphosphine (PhPCl₂) Inter Intermediate: Bis(4-methoxyphenyl)phenylphosphine (P(III) Species) SM1->Inter Step 1: Nucleophilic Substitution THF, -78°C to RT SM2 4-Methoxyphenylmagnesium Bromide (2.5 eq) SM2->Inter Product Target: Bis(4-methoxyphenyl)phenylphosphine Oxide Inter->Product Step 2: Oxidation 0°C Oxidant Hydrogen Peroxide (H₂O₂) Oxidant->Product

        Figure 1: Reaction pathway for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide via the Grignard-P(III) route.

        Safety & Pre-requisites

        Critical Hazards:

        • Dichlorophenylphosphine: Corrosive, reacts violently with water to release HCl.[1][2] Handle in a fume hood.

        • Grignard Reagents: Pyrophoric/water-reactive.[1][2] Use strictly anhydrous conditions (Schlenk line techniques).[1]

        • Hydrogen Peroxide (30%): Strong oxidizer.[1][2] Exothermic reaction with phosphines.[1][2]

        Reagents:

        • Dichlorophenylphosphine (

          
          ): >97%, distilled if yellow/turbid.[2]
          
        • 4-Methoxyphenylmagnesium bromide: 0.5 M or 1.0 M solution in THF (Commercially available or freshly prepared).[1][2]

        • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]

        • Hydrogen Peroxide (

          
          ): 30% w/w aqueous solution.[1][2]
          

        Experimental Protocol

        Stage 1: Grignard Addition (Formation of P-C Bonds)

        Objective: Selective double-substitution of chloride ligands on phosphorus.

        • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.

        • Solvent Charge: Add Dichlorophenylphosphine (5.0 g, 27.9 mmol, 1.0 equiv) and 50 mL anhydrous THF to the flask.

        • Cooling: Submerge the flask in a dry ice/acetone bath to cool to -78°C .

          • Note: Cooling is critical to prevent over-alkylation or polymerization side reactions.[1][2]

        • Addition: Transfer 4-Methoxyphenylmagnesium bromide (70 mL of 1.0 M solution, 70 mmol, ~2.5 equiv) to the addition funnel under inert atmosphere.

        • Dropwise Addition: Add the Grignard reagent dropwise over 60 minutes .

          • Observation: A white precipitate (

            
            ) will form.[1] The solution may turn pale yellow.[1]
            
        • Reaction:

          • Stir at -78°C for 1 hour.

          • Remove the cooling bath and allow the mixture to warm to Room Temperature (20-25°C) .

          • Stir for 12 hours (or overnight) to ensure complete substitution.

        Stage 2: Oxidative Workup[1][2]

        Objective: Conversion of the P(III) intermediate to the stable P(V) oxide.

        • Quenching: Cool the reaction mixture to 0°C (ice bath). Carefully add 10 mL saturated

          
            solution to quench excess Grignard.[1]
          
          • Caution: Evolution of gas and heat.[1]

        • Oxidation: Add Hydrogen Peroxide (30% aq, 5 mL, excess) dropwise.[2]

          • Mechanism:[1][2][3][4][5] The P(III) lone pair attacks the oxygen.[2] This is highly exothermic; maintain temperature <10°C.[1]

          • Stir for 30 minutes at 0°C, then 30 minutes at room temperature.

        • Extraction:

          • Dilute with Ethyl Acetate (100 mL) and Water (50 mL) .[1][2]

          • Separate the organic layer.[1][6][7][8]

          • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).[2]

        • Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous

          
          .
          
        • Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

        Purification & Characterization

        While the crude purity is often high (>90%), recrystallization is preferred over chromatography for scaling.[2]

        Purification Protocol:

        • Method: Recrystallization.[1]

        • Solvent System: Boiling Ethyl Acetate/Hexane (1:3 ratio).[1][2]

        • Procedure: Dissolve crude solid in minimal boiling EtOAc. Add hot Hexane until slightly turbid. Cool slowly to RT, then 4°C.

        • Yield: Expected yield is 85-95% .[1][2]

        Characterization Data:

        ParameterSpecificationNotes
        Appearance White to off-white crystalline solid
        ¹H NMR (CDCl₃)
        
        
        7.6-7.5 (m, Ar-H), 6.9 (d, Ar-H), 3.8 (s,
        
        
        )
        Characteristic methoxy singlet at ~3.8 ppm.[1][2][5][7][9]
        ³¹P NMR (CDCl₃)
        
        
        +28.0 to +32.0 ppm
        Singlet.[1][2] Shift varies slightly with concentration.
        Mass Spec (ESI)
        
        
        Calc.[1][2] MW = 338.34

        Troubleshooting Guide

        IssueProbable CauseCorrective Action
        Low Yield Moisture in THF or Grignard degradation.[1][2]Ensure THF is distilled/dried.[1] Titrate Grignard reagent before use.[1]
        Incomplete Oxidation Insufficient
        
        
        or reaction time.[1]
        Check ³¹P NMR for P(III) peak (usually negative ppm).[1][2] Add more oxidant if needed.[1]
        Oily Product Residual solvent or impurities.[1]Triturate with cold diethyl ether or pentane to induce crystallization.[1]
        Color (Yellow/Brown) Trace iodine (from Grignard prep) or oxidation byproducts.[1][2]Wash organic layer with 10%
        
        
        (sodium thiosulfate) during workup.[1][2]

        References

        • McTernan, C. T., De Bo, G., & Leigh, D. A. (2020).[2] Mechanically Interlocked Materials.[1] Rotaxanes and Catenanes.[1] (Supporting Information: Synthesis of S1). Chem.

        • Haque, A., et al. (2022).[2][8][10] Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[11][10][12]Molecules, 27(13), 4253.[10]

        • Organic Chemistry Portal. (2023). Synthesis of Phosphine Oxides.

        • BenchChem. (2025).[1][2][3][6] Application Notes and Protocols for Grignard Reagent Chemistry.

        • Sigma-Aldrich. (2025).[1] Product Specification: 4-Methoxyphenylmagnesium bromide.[1][4]

        Sources

        Procedure for metal extraction using Bis(4-methoxyphenyl)phenylphosphine oxide

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: High-Efficiency Partitioning of Actinides and Lanthanides using Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO) [1]

        Abstract

        This application note details the protocol for utilizing Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) as a solvating ligand for the liquid-liquid extraction of hexavalent actinides [U(VI)] and tetravalent actinides [Th(IV)] from nitric acid media.[1]

        BMPPO represents a structural optimization of the classical Triphenylphosphine oxide (TPPO).[1] By incorporating electron-donating methoxy groups at the para positions of two phenyl rings, BMPPO exhibits enhanced Lewis basicity at the phosphoryl oxygen.[1] This modification significantly increases distribution ratios (

        
        ) for hard metal ions compared to unsubstituted analogs, making it a critical reagent for analytical pre-concentration and nuclear fuel reprocessing studies.[1]
        

        Chemical Basis & Ligand Design

        The extraction efficiency of neutral organophosphorus ligands depends heavily on the electron density available at the phosphoryl oxygen (

        
        ) donor site.[1]
        
        • The Inductive Advantage: The methoxy group (-OMe) is a strong electron-donating group (EDG) via resonance.[1] In BMPPO, two of the three aromatic rings possess this substituent.[1]

        • Mechanism: The donation of electron density through the

          
          -system increases the negative charge on the oxygen atom, strengthening the bond with hard Lewis acids (like 
          
          
          
          ).[1]
        • Stoichiometry: The extraction of Uranium(VI) from nitric acid typically follows a solvation mechanism:

        
        
        
        Figure 1: Ligand Structure & Resonance Effects[1]

        BMPPO_Structure cluster_legend Mechanism P Phosphorus (P) O Oxygen (O) (High Electron Density) P->O Double Bond Ph Phenyl Group P->Ph Anisyl1 4-Methoxyphenyl (Donor 1) P->Anisyl1 Anisyl2 4-Methoxyphenyl (Donor 2) P->Anisyl2 Metal Metal Ion (U(VI) / Th(IV)) O->Metal Coordination Anisyl1->P +M Effect (e- Push) Anisyl2->P +M Effect (e- Push) The methoxy groups increase basicity at the Oxygen donor. The methoxy groups increase basicity at the Oxygen donor.

        Caption: Structural schematic of BMPPO showing the electron-donating effects of methoxy substituents enhancing metal coordination.[1][]

        Materials & Preparation

        Safety Warning: Handle all radioactive materials (U, Th) in designated fume hoods with appropriate shielding. Dichloromethane is a volatile organic solvent; use standard chemical safety protocols.[1]

        Reagents
        ComponentSpecificationRole
        BMPPO >98% Purity (Recrystallized from EtOAc/Hexane)Extractant
        Diluent Dichloromethane (DCM) or 1,2-DichloroethaneOrganic Solvent
        Aqueous Phase Nitric Acid (
        
        
        ), 0.1 M – 6.0 M
        Acid Medium
        Metal Feed
        
        
        or
        
        
        (approx. 1 mM)
        Target Analyte
        Stripping Agent 0.5 M Sodium Carbonate (
        
        
        )
        Metal Recovery
        Preparation of Organic Phase
        • Solubility Check: BMPPO is a solid at room temperature.[1] It must be dissolved in a carrier solvent.[1]

        • Standard Solution: Dissolve BMPPO in DCM to create a 0.05 M stock solution.

          • Note: Unlike Tributyl Phosphate (TBP), phosphine oxides are solids and do not require "pre-equilibration" with acid to prevent volume expansion, but pre-saturation with water is good practice.[1]

        Experimental Protocol: Batch Extraction

        This protocol describes the determination of the Distribution Ratio (

        
        ) for Uranium(VI).[1][3]
        
        Workflow Diagram

        Extraction_Workflow Start Start: Phase Prep Mix Contacting (1:1 Phase Ratio) Start->Mix Add Org + Aq Equil Equilibration (15 min, 25°C) Mix->Equil Vortex/Shake Sep Phase Separation (Centrifugation) Equil->Sep Aliquot Sampling Sep->Aliquot Take Aliquots from Both Phases Analysis ICP-OES / Radiometry Aliquot->Analysis Calc Calculate D Value Analysis->Calc

        Caption: Step-by-step batch extraction workflow for metal partitioning studies.

        Step-by-Step Procedure
        • Feed Preparation:

          • Prepare a feed solution containing 1 mM

            
             in the desired nitric acid concentration (e.g., 3.0 M 
            
            
            
            ).[1]
          • Tip: 3.0 M

            
             is typically the maximum extraction peak for neutral solvating extractants due to the competition between nitrate complex formation and acid competition.[1]
            
        • Contacting (Extraction):

          • In a 15 mL glass centrifuge tube (Teflon-lined cap), combine equal volumes (

            
             ratio) of the Aqueous Feed and the Organic Phase (0.05 M BMPPO in DCM).
            
          • Typical volume: 2 mL Aqueous + 2 mL Organic.

        • Equilibration:

          • Mechanically shake or vortex for 15 minutes at 25°C.

          • Note: Phosphine oxide kinetics are fast; 15 minutes ensures thermodynamic equilibrium.[1]

        • Phase Separation:

          • Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

          • Observation: The organic phase (DCM) will be the bottom layer (density > 1.3 g/mL).[1]

        • Sampling & Analysis:

          • Carefully remove the upper aqueous phase.[1]

          • Take aliquots from both phases (back-extract the organic aliquot if using ICP-OES, or count directly if using radiotracers).[1]

          • Measure metal concentration

            
            .[1]
            
        • Stripping (Recovery):

          • Contact the loaded organic phase with 0.5 M

            
             (1:1 ratio) for 10 minutes.[1]
            
          • Uranium precipitates as a carbonate complex or transfers to the aqueous phase, regenerating the BMPPO solvent.[1]

        Data Analysis & Validation

        To validate the extraction efficiency, calculate the Distribution Ratio (

        
        ) and Separation Factor (
        
        
        
        ).[1]
        Formulas
        • Distribution Ratio (

          
          ): 
          
          
          
          
          [1]
          • Where

            
             is the analytical concentration of the metal.[1]
            
        • Separation Factor (

          
          ): 
          
          
          
          
          [1]
        Expected Trends (Validation Check)
        • Acid Dependency:

          
           should increase with 
          
          
          
          up to approx. 3-4 M, then plateau or decrease due to acid competition (
          
          
          extracting with BMPPO).[1]
        • Ligand Dependency: A plot of

          
           vs. 
          
          
          
          should yield a slope of approx.[1] 2.0 , confirming the coordination of two ligand molecules per uranyl ion.
        • Substituent Effect: Under identical conditions,

          
           must be higher  than 
          
          
          
          (Triphenylphosphine oxide).[1] If
          
          
          , check the purity of the BMPPO for oxidation or hydrolysis products.[1]

        Troubleshooting

        IssueProbable CauseCorrective Action
        Third Phase Formation Solubility limit of metal-ligand complex exceeded.[1]Add a phase modifier (e.g., 5% Octanol) or switch diluent to Chloroform.[1]
        Low Mass Balance Metal precipitation or adsorption to glass.[1]Acidify aqueous samples immediately after separation.[1]
        Emulsion Similar densities or surfactants present.[1]Centrifuge longer; increase ionic strength.[1]

        References

        • Goffart, J. (1983).[1] Extraction of Actinides by Phosphine Oxides. In Handbook on the Physics and Chemistry of the Actinides. North-Holland.[1] (Foundational text on actinide coordination with P=O ligands).

        • U.S. National Institutes of Health (PubChem). Bis(4-methoxyphenyl)phenylphosphine oxide - Compound Summary. Retrieved from [Link][1]

        • Pathak, P. N., et al. (2014).[1] Evaluation of phosphine oxides as extractants for actinides. Radiochimica Acta, 102(9).[1] (Validates the basicity series: Phosphine Oxide > Phosphonate > Phosphate).

        Sources

        Application Note: Preparation of Lanthanide Complexes with Bis(4-methoxyphenyl)phenylphosphine Oxide

        [1]

        Executive Summary & Scientific Rationale

        This application note details the synthesis and characterization of Lanthanide (Ln) complexes utilizing Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) as a neutral donor ligand.[1]

        While Triphenylphosphine oxide (TPPO) is the standard reference in this class, the introduction of para-methoxy groups in BMPPO offers two critical advantages for drug discovery and photonic applications:[1]

        • Enhanced Basicity: The electron-donating methoxy groups (

          
          ) increase the electron density on the phosphoryl oxygen (
          
          
          ), strengthening the
          
          
          coordinate bond and improving thermodynamic stability compared to TPPO analogues.[1]
        • Modified Antenna Effect: The extended conjugation alters the triplet state energy (

          
          ) of the ligand, allowing for optimized energy transfer to specific lanthanide emitters (particularly 
          
          
          and
          
          
          ).[1]

        This guide provides protocols for synthesizing the ligand itself (if commercial sources are unavailable) and two distinct classes of complexes: Binary Nitrate Complexes (high solubility precursors) and Ternary

        
        -diketonate Complexes1

        Ligand Synthesis: Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO)[1]

        CAS: 799-55-3 Formula:

        MW:12

        If the ligand is not available commercially, it must be synthesized via a Grignard route followed by oxidation.[1]

        Reagents and Stoichiometry[1][2]
        ReagentEquiv.[1]Role
        Bis(4-methoxyphenyl)phosphinous chloride1.0P-precursor
        Phenylmagnesium bromide (3M in
        
        
        )
        1.2Arylation Agent
        Hydrogen Peroxide (30% aq)ExcessOxidant
        THF (Anhydrous)SolventReaction Medium
        Dichloromethane (DCM)SolventExtraction
        Synthesis Protocol[1]
        • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon (

          
          ).[1]
          
        • Precursor Dissolution: Dissolve Bis(4-methoxyphenyl)phosphinous chloride (10 mmol) in 50 mL anhydrous THF. Cool to

          
           in an ice bath.
          
        • Grignard Addition: Dropwise add Phenylmagnesium bromide (12 mmol) over 30 minutes. The solution will turn turbid.[1]

        • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

        • Quenching/Oxidation: Cool back to

          
          . Carefully add 10 mL water to quench unreacted Grignard.[1] Subsequently, add 5 mL of 30% 
          
          
          dropwise.[1] Stir for 1 hour at RT.
        • Workup: Extract with DCM (

          
           mL). Wash combined organics with brine.[1] Dry over 
          
          
          .[1]
        • Purification: Recrystallize from hot Ethyl Acetate/Hexane (1:3).

        • Validation: Target Melting Point:

          
          . 
          
          
          NMR should show a singlet around
          
          
          28-30 ppm (referenced to
          
          
          ).

        Protocol A: Binary Nitrate Complexes [1]

        This protocol yields coordinatively saturated complexes where BMPPO displaces solvent molecules, suitable for structural studies or as precursors.[1]

        Materials[1][3][4][5][6][7]
        • Ln Salt:

          
           (Ln = Eu, Tb, Gd; 99.9%)[1]
          
        • Ligand: BMPPO (Synthesized in Section 2)[1]

        • Solvent: Ethanol (Abs.) or Acetonitrile (

          
          )[1]
          
        Step-by-Step Methodology
        • Stoichiometry Calculation: Use a 1:3 molar ratio (Metal:Ligand).[1]

          • Example: 0.1 mmol

            
             (44.6 mg) + 0.3 mmol BMPPO (101.5 mg).[1]
            
        • Dissolution: Dissolve the Ln salt in 2 mL Ethanol. Separately, dissolve BMPPO in 3 mL Ethanol (mild heating may be required).

        • Complexation: Add the Ln solution dropwise to the ligand solution under vigorous stirring.

          • Observation: A precipitate may form immediately.[1] If not, reduce volume by rotary evaporation.[1]

        • Precipitation: If the product remains soluble, add cold Diethyl Ether (10 mL) to induce precipitation.[1]

        • Isolation: Filter the solid using a fine sintered glass funnel.

        • Washing: Wash with cold Ether (

          
           mL) to remove unreacted ligand.[1]
          
        • Drying: Vacuum dry at

          
           for 6 hours.
          

        Protocol B: Ternary Luminescent Complexes

        This is the primary application for drug development assays (TR-FRET).[1] The BMPPO acts as a synergistic ligand, displacing water from the coordination sphere of Lanthanide-Thenoyltrifluoroacetone (TTA) complexes, thereby preventing luminescence quenching.[1]

        Materials[1][3][4][5][7]
        • Ln Salt:

          
           or 
          
          
          [1]
        • Primary Ligand: Thenoyltrifluoroacetone (TTA)[1][3]

        • Synergistic Ligand: BMPPO[1]

        • Base: NaOH (1M aq) or Triethylamine (

          
          )[1]
          
        Step-by-Step Methodology
        • Stoichiometry: 1:3:2 (Ln : TTA : BMPPO).

        • Deprotonation: Dissolve TTA (0.3 mmol) in 5 mL Ethanol. Add exactly 0.3 mmol of Base (e.g., 300

          
          L of 1M NaOH).[1] Stir for 10 mins.
          
        • Ligand Addition: Add BMPPO (0.2 mmol) to the TTA solution. Stir until clear.

        • Metal Addition: Dissolve Ln salt (0.1 mmol) in 1 mL water/ethanol (1:1). Add dropwise to the ligand mixture.[1]

        • Reaction: Heat at

          
           for 1 hour. A heavy precipitate (the ternary complex) will form.[1]
          
        • Purification: Filter while warm (to remove side salts). Recrystallize the product from Ethanol/Acetone.[1]

        Visualization of Workflows

        Synthetic Pathway & Energy Transfer

        The following diagram illustrates the synthetic logic and the "Antenna Effect" mechanism where BMPPO assists in sensitizing the Lanthanide ion.

        Gcluster_0Ligand Synthesiscluster_1ComplexationPrecursorBis(4-methoxyphenyl)phosphinous chlorideGrignardPhMgBr(Grignard)Precursor->GrignardArylationOxidationH2O2OxidationGrignard->OxidationQuenchBMPPOBMPPO Ligand(Antenna)Oxidation->BMPPOYieldsComplexTernary Complex[Ln(TTA)3(BMPPO)2]BMPPO->ComplexSynergisticCoordinationLnSaltLn(III) Salt(Eu/Tb)LnSalt->ComplexCoLigandTTA(Primary Sensitizer)CoLigand->Complex

        Figure 1: Synthetic workflow from ligand generation to ternary complex formation.

        Mechanism of Action (Jablonski Diagram Logic)[1]

        EnergyTransferUVUV Excitation(300-350 nm)S1Ligand Singlet (S1)(BMPPO/TTA)UV->S1T1Ligand Triplet (T1)(~20,000 cm-1)S1->T1ISCISCIntersystemCrossing (ISC)LnStateLn(III) Excited State(5D0 for Eu)T1->LnStateResonanceTransferETEnergy Transfer(Antenna Effect)EmissionLuminescence(Red/Green)LnState->EmissionRadiativeDecay

        Figure 2: Energy transfer mechanism.[1] BMPPO enhances T1->Ln(III) efficiency by excluding water quenchers.

        Characterization & Quality Control

        To ensure the integrity of the synthesized complexes, the following parameters must be verified.

        TechniqueExpected Result (BMPPO Complex)Diagnostic Value
        FT-IR Shift of
        
        
        from
        
        
        (free) to
        
        
        (bound).[1]
        Confirms Oxygen coordination to Metal.[1]
        
        
        NMR
        Downfield shift (
        
        
        ppm) relative to free ligand.[1]
        Verifies ligand purity and binding.[1]
        
        
        NMR
        Broadening of phenyl signals (paramagnetic Ln) or sharp signals (diamagnetic Lu/Y).[1]Assesses stoichiometry (integration of OMe vs TTA protons).
        PL Spectroscopy Narrow emission bands (e.g., 612 nm for Eu).[1] Absence of broad ligand emission.[1]Confirms efficient energy transfer (no back-transfer).
        Expert Insight: The "Methoxy" Advantage

        In

        11

        Troubleshooting & Storage

        • Hygroscopicity: While phosphine oxide complexes are more stable than simple salts, they can still absorb water over time, which quenches luminescence.[1] Store in a desiccator.

        • Solubility: If the ternary complex oils out instead of precipitating, redissolve in a minimum amount of DCM and add Hexane dropwise until cloudy, then refrigerate.[1]

        • Stoichiometry: Do not use excess BMPPO in the ternary synthesis; it can compete with TTA anions, leading to charged species

          
           which have different solubility profiles.[1]
          

        References

        • Ligand Synthesis & Properties

          • McTernan, C. T., et al. (2020).[1] Chem, 6(11), 2964-2973.[1] (Detailed synthesis of methoxy-substituted phosphine oxides).

          • [1]

        • Lanthanide Phosphine Oxide Coordination

          • Platas-Iglesias, C., et al. (2025).[1][4] Lanthanide Phosphine Oxide Complexes. ResearchGate.

          • Dalton Transactions, 2008, 14, 1823.[1] (Structural characterization of Ln-phosphine oxide nitrates).

        • Luminescence Applications

          • Bünzli, J.-C. G., & Piguet, C. (2005).[1] Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.[1]

        Functionalizing Bis(4-methoxyphenyl)phenylphosphine oxide for MOF construction

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide details the chemical transformation of Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) into a high-affinity ligand suitable for Metal-Organic Framework (MOF) construction.[] While the phosphine oxide (P=O) moiety provides desirable polarity and hydrogen-bonding capabilities for gas separation (e.g., CO₂ capture) and lanthanide sensitization, the native methoxy (-OMe) groups possess poor coordination kinetics for stable framework assembly.[]

        This protocol outlines a two-stage functionalization strategy:

        • Activation: Demethylation to expose reactive phenolic sites.[]

        • Linker Extension: Conversion of phenols to flexible dicarboxylates via Williamson ether synthesis.

        The resulting ligand, Bis(4-(carboxymethoxy)phenyl)phenylphosphine oxide , forms robust "V-shaped" linkers ideal for constructing porous coordination polymers with transition metals (Zn, Cu, Zr).[]

        Strategic Synthesis Architecture

        The transformation follows a linear pathway designed to maximize yield and purity. The methoxy groups are chemically inert toward most MOF nodes; therefore, they must be converted into carboxylates to ensure strong chelation.

        Figure 1: Strategic workflow for converting the methoxy-precursor into a MOF-ready dicarboxylate linker.

        Detailed Experimental Protocols

        Protocol A: Demethylation (Activation)

        Objective: Cleave the methyl ethers to generate the bis-phenol intermediate. Boron tribromide (BBr₃) is selected over HBr/AcOH to prevent potential side reactions with the P=O bond and to ensure easier workup.

        Reagents:

        • Bis(4-methoxyphenyl)phenylphosphine oxide (1.0 eq)[]

        • Boron tribromide (BBr₃), 1.0 M in Dichloromethane (DCM) (3.0 eq)[]

        • Anhydrous DCM (Solvent)[]

        • Methanol (Quenching agent)[]

        Step-by-Step Procedure:

        • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

        • Dissolution: Add BMPPO (5.0 g, 14.8 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

        • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

        • Addition: Add BBr₃ solution (45 mL, 45 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic.

        • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (RT). Stir for 12 hours. A precipitate may form (boron complex).[]

        • Quenching: Cool the flask to 0°C (ice bath). Slowly add Methanol (20 mL) dropwise to destroy excess BBr₃ and hydrolyze the borate esters. Caution: Vigorous gas evolution (HBr/MeBr).[]

        • Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).

        • Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize from Ethanol/Hexane if necessary.[]

        Validation Endpoint:

        • ¹H NMR (DMSO-d₆): Disappearance of the methoxy singlet (~3.8 ppm).[] Appearance of a broad phenolic -OH singlet (~9.8 ppm).[]

        Protocol B: Linker Extension (Carboxylation)

        Objective: Convert the bis-phenol into a dicarboxylic acid using a Williamson ether synthesis followed by hydrolysis.[] This creates a flexible "oxy-acetate" arm that reduces steric strain during MOF assembly.[]

        Reagents:

        • Bis-phenol intermediate (from Protocol A) (1.0 eq)

        • Ethyl bromoacetate (2.5 eq)[]

        • Potassium Carbonate (K₂CO₃) (4.0 eq)[]

        • Acetonitrile (ACN) (Solvent)[]

        • NaOH (2M aq)[]

        Step-by-Step Procedure:

        • Alkylation: In a 250 mL flask, suspend the Bis-phenol (4.0 g, 12.9 mmol) and K₂CO₃ (7.1 g, 51.6 mmol) in ACN (80 mL).

        • Addition: Add Ethyl bromoacetate (3.6 mL, 32.2 mmol) dropwise.

        • Reflux: Heat the mixture to reflux (82°C) for 16 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1).

        • Workup (Ester): Cool to RT, filter off inorganic salts, and evaporate the solvent.

        • Hydrolysis: Dissolve the crude diester in THF (30 mL) and add NaOH (2M, 30 mL). Stir at 60°C for 4 hours.

        • Acidification: Cool to RT. Acidify to pH 2 using HCl (1M). The dicarboxylic acid product will precipitate as a white solid.

        • Collection: Filter the solid, wash with cold water, and dry under vacuum at 60°C.

        Validation Endpoint:

        • IR Spectroscopy: Appearance of broad -COOH stretch (2500–3300 cm⁻¹) and Carbonyl C=O stretch (~1710 cm⁻¹).[]

        • ¹H NMR: Appearance of methylene protons (-O-CH₂-COOH) at ~4.7 ppm.[]

        Protocol C: Solvothermal MOF Assembly

        Objective: Coordinate the dicarboxylate ligand with Zinc(II) to form a porous framework.

        Reagents:

        • Ligand (Protocol B Product) (0.1 mmol)[]

        • Zn(NO₃)₂[] · 6H₂O (0.1 mmol)[]

        • DMF (N,N-Dimethylformamide) (5 mL)[]

        • Ethanol (1 mL)[]

        Step-by-Step Procedure:

        • Solvation: Dissolve the Ligand and Zinc salt in the DMF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure homogeneity.

        • Sealing: Cap the vial tightly with a Teflon-lined cap.

        • Crystallization: Place in a programmable oven. Heat to 85°C at a rate of 1°C/min. Hold at 85°C for 48 hours. Cool to RT at 0.5°C/min.

        • Harvesting: Colorless block crystals should form on the walls/bottom. Decant the mother liquor.

        • Activation: Wash crystals with fresh DMF (3x) and then Ethanol (3x) over 2 days (solvent exchange).

        Quality Control & Data Interpretation

        The following table summarizes the expected analytical signatures for validation at each stage.

        Analyte¹H NMR Signature (DMSO-d₆)IR Signature (ATR)Mass Spec (ESI)
        Precursor (OMe) Singlet ~3.80 ppm (-OCH₃)C-H (aliphatic) ~2900 cm⁻¹[M+H]⁺ ~339 m/z
        Intermediate (OH) Singlet ~9.80 ppm (-OH); No -OCH₃Broad -OH ~3200-3400 cm⁻¹[M+H]⁺ ~311 m/z
        Ligand (COOH) Singlet ~4.70 ppm (-OCH₂-); Broad ~12.0 ppm (-COOH)C=O (acid) ~1710 cm⁻¹; P=O ~1150 cm⁻¹[M-H]⁻ ~425 m/z

        Mechanistic Logic (Why this works)

        The success of this protocol relies on the stability of the Phosphine Oxide (P=O) bond. Unlike trivalent phosphines (PR₃), the P=O bond is highly resistant to oxidation and compatible with the harsh Lewis acid conditions of BBr₃.

        Figure 2: Mechanistic underpinnings of the demethylation and subsequent framework assembly.

        References

        • Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[]

        • Phosphine Oxide MOFs: Morel, F. L., Ranocchiari, M., & van Bokhoven, J. A. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks. Industrial & Engineering Chemistry Research, 53(22), 9120–9127. []

        • Carboxymethoxy Linker Strategy: McKinlay, A. C., et al. (2010). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Journal of the American Chemical Society, 132(41), 14434-14436. (Demonstrates general stability of ether-linked carboxylates).

        • General Solvothermal Methods: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969.

        Sources

        Application Note & Protocol: A Detailed Guide to the Step-by-Step Oxidation of Bis(4-methoxyphenyl)phenylphosphine to its Corresponding Phosphine Oxide

        Author: BenchChem Technical Support Team. Date: February 2026

        For: Researchers, scientists, and drug development professionals.

        Introduction: The Significance of Phosphine Oxides in Modern Chemistry

        Triarylphosphine oxides are a cornerstone class of organophosphorus compounds, pivotal in diverse fields ranging from materials science to medicinal chemistry.[1] Their high polarity and stability make them valuable as ligands in catalysis, components in organic light-emitting diodes (OLEDs), and as key intermediates in a multitude of organic transformations.[1][2] The conversion of a tertiary phosphine to its corresponding phosphine oxide is a fundamental and often crucial step in many synthetic pathways. This application note provides a comprehensive, step-by-step guide for the efficient oxidation of bis(4-methoxyphenyl)phenylphosphine to bis(4-methoxyphenyl)phenylphosphine oxide, a transformation of significant interest due to the electronic properties imparted by the methoxy substituents.

        The P=O bond in phosphine oxides is highly polarized, which contributes to their utility in various applications.[3] Understanding and mastering the oxidation of tertiary phosphines is, therefore, a critical skill for any chemist working in these areas. This guide is designed to not only provide a reliable protocol but also to offer insights into the mechanistic underpinnings and practical considerations of the reaction.

        Mechanistic Overview of Tertiary Phosphine Oxidation

        The oxidation of a tertiary phosphine, such as bis(4-methoxyphenyl)phenylphosphine, involves the conversion of the P(III) center to a P(V) center. This process is typically achieved using a variety of oxidizing agents. The general mechanism involves the nucleophilic attack of the phosphorus lone pair on the electrophilic oxygen of the oxidizing agent.

        Commonly employed oxidizing agents include hydrogen peroxide, peroxy acids, and even atmospheric oxygen.[3][4] The choice of oxidant is critical and depends on the substrate's sensitivity to reaction conditions and the desired reaction rate. For many triarylphosphines, hydrogen peroxide offers a clean and efficient transformation, yielding only water as a byproduct.[5]

        The reaction is generally considered to be a straightforward oxygen atom transfer. The electron-rich phosphorus atom in the tertiary phosphine readily attacks one of the oxygen atoms of the hydrogen peroxide molecule. This is followed by the cleavage of the O-O bond and the formation of a stable P=O double bond, resulting in the desired phosphine oxide and a molecule of water.

        Experimental Protocol: Oxidation with Hydrogen Peroxide

        This protocol details a reliable method for the oxidation of bis(4-methoxyphenyl)phenylphosphine using a 30% aqueous solution of hydrogen peroxide in acetone. Acetone is chosen as the solvent due to its ability to dissolve the starting phosphine and its miscibility with the aqueous hydrogen peroxide solution.

        Materials and Reagents
        Reagent/Material Grade Supplier Notes
        Bis(4-methoxyphenyl)phenylphosphine≥98%Commercially AvailableStore under an inert atmosphere to prevent slow air oxidation.
        Hydrogen Peroxide (H₂O₂)30% w/w in H₂OACS Reagent GradeHandle with appropriate personal protective equipment (PPE).
        AcetoneACS Reagent GradeEnsure it is dry and free of impurities.
        Dichloromethane (CH₂Cl₂)ACS Reagent GradeFor extraction.
        Saturated Sodium Chloride Solution (Brine)Prepared in-houseFor washing the organic layer.
        Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic layer.
        Silica Gel60 Å, 230-400 meshFor column chromatography.
        Ethyl AcetateACS Reagent GradeFor column chromatography.
        Petroleum Ether or HexanesACS Reagent GradeFor column chromatography.
        Equipment
        • Round-bottom flask (appropriate size)

        • Magnetic stirrer and stir bar

        • Dropping funnel

        • Ice-water bath

        • Separatory funnel

        • Rotary evaporator

        • Glass column for chromatography

        • Standard laboratory glassware (beakers, graduated cylinders, etc.)

        • Thin-Layer Chromatography (TLC) plates (silica gel)

        Safety Precautions
        • Organophosphorus Compounds: While triarylphosphines and their oxides are generally less toxic than other classes of organophosphorus compounds, they should still be handled with care in a well-ventilated fume hood.[6] Avoid inhalation and skin contact.

        • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

        • Solvents: Acetone and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

        Step-by-Step Procedure
        • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(4-methoxyphenyl)phenylphosphine (1.0 eq.) in acetone. The volume of acetone should be sufficient to fully dissolve the starting material at room temperature.

        • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

        • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq.) to the cooled phosphine solution dropwise using a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. A slight exotherm may be observed.

        • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The phosphine oxide product is significantly more polar than the starting phosphine. A suitable eluent system for TLC is a mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v). The reaction is typically complete within 1-3 hours.

        • Quenching and Workup: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), carefully quench any excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until the effervescence ceases.

        • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

        • Extraction: To the remaining aqueous residue, add dichloromethane to extract the phosphine oxide. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.

        • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

        • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude bis(4-methoxyphenyl)phenylphosphine oxide.

        Purification

        The crude product can be purified by flash column chromatography on silica gel.

        • Column Packing: Pack a glass column with a slurry of silica gel in petroleum ether.

        • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

        • Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). Collect the fractions containing the pure product, as identified by TLC.

        • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield bis(4-methoxyphenyl)phenylphosphine oxide as a solid.

        Characterization of the Product

        The identity and purity of the synthesized bis(4-methoxyphenyl)phenylphosphine oxide should be confirmed by standard analytical techniques.

        Analytical Technique Expected Result
        Appearance White to off-white solid
        Melting Point Literature value should be consulted and compared.
        ¹H NMR Aromatic protons will appear in the range of δ 6.8-7.8 ppm. The methoxy protons will appear as a singlet around δ 3.8 ppm.
        ¹³C NMR Signals corresponding to the aromatic carbons and the methoxy carbon will be observed.
        ³¹P NMR A single peak in the range of δ 20-40 ppm is characteristic of triarylphosphine oxides.[8][9] The exact chemical shift can be influenced by the solvent and concentration.[10][11]
        Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of C₂₀H₁₉O₃P should be observed.[12]

        Experimental Workflow Diagram

        The following diagram illustrates the key steps in the synthesis and purification process.

        experimental_workflow start Start: Bis(4-methoxyphenyl) -phenylphosphine dissolve Dissolve in Acetone start->dissolve cool Cool to 0-5 °C dissolve->cool add_h2o2 Add H₂O₂ (aq) cool->add_h2o2 react Reaction & Monitoring (TLC) add_h2o2->react quench Quench excess H₂O₂ react->quench rotoevap Remove Acetone quench->rotoevap extract Extract with CH₂Cl₂ rotoevap->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product: Bis(4-methoxyphenyl) -phenylphosphine oxide chromatography->product

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Optimizing Yield in the Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support guide for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

        Overview of Primary Synthetic Route: The Grignard Reaction

        The most prevalent and high-yielding method for synthesizing triaryl phosphine oxides, including Bis(4-methoxyphenyl)phenylphosphine oxide, involves the reaction of a phosphorus-containing electrophile with an organometallic nucleophile, typically a Grignard reagent.[1][2][3] A common pathway is the reaction of Diethyl Phenylphosphonate with 4-methoxyphenylmagnesium bromide.

        This guide will focus on troubleshooting and optimizing this Grignard-based approach.

        Troubleshooting Guide: Common Issues and Solutions

        This section addresses specific experimental challenges in a question-and-answer format to help you quickly identify and resolve problems.

        Question 1: My reaction yield is very low or I've isolated no product. What are the most likely causes?

        Answer: A low or zero yield in a Grignard-based synthesis is almost always traced back to issues with the Grignard reagent itself or the reaction conditions. Here are the primary culprits and how to address them:

        • Presence of Moisture: Grignard reagents are potent bases and will readily react with any protic source, especially water, to form an alkane, rendering them inactive for the desired reaction.[4][5][6] This hydrolysis reaction is a common cause of failure.[4][7]

          • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and assembled under an inert atmosphere (Nitrogen or Argon) while still hot. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).

        • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can become passivated by a layer of magnesium oxide, which prevents the reaction with the aryl halide from initiating.[8]

          • Solution: Activate the magnesium before use. Common activation methods include:

            • Adding a small crystal of iodine (I₂). The disappearance of the purple/brown color is a visual indicator of reaction initiation.[8][9]

            • Adding a few drops of 1,2-dibromoethane.

            • Mechanically crushing the magnesium turnings with a glass rod to expose a fresh surface.[10]

        • Impure Starting Materials: Impurities in the 4-bromoanisole or the diethyl phenylphosphonate can interfere with the reaction.

          • Solution: Use high-purity reagents. If necessary, distill the 4-bromoanisole and diethyl phenylphosphonate before use.

        • Incorrect Reaction Temperature: Grignard reagent formation is exothermic.[8] If the reaction proceeds too quickly, side reactions can occur. Conversely, the initial reaction with the phosphonate may require specific temperature control.

          • Solution: Add the 4-bromoanisole solution dropwise to the magnesium suspension to maintain a gentle reflux.[8] For the subsequent reaction, a procedure starting at 0°C before warming to room temperature has been shown to be effective.[11]

        Below is a troubleshooting workflow to diagnose the cause of low yield:

        Low_Yield_Troubleshooting start Low or No Yield q1 Were anhydrous conditions strictly maintained? start->q1 q2 Was the Magnesium activated? q1->q2 Yes sol1 Solution: Rigorously dry all glassware and solvents. Use an inert atmosphere. q1->sol1 No q3 Was the reaction temperature controlled? q2->q3 Yes sol2 Solution: Activate Mg with Iodine or by crushing. q2->sol2 No q4 Are starting materials of high purity? q3->q4 Yes sol3 Solution: Use dropwise addition to control exotherm. Cool reaction for phosphonate addition. q3->sol3 No sol4 Solution: Purify starting materials if necessary. q4->sol4 No

        Caption: Troubleshooting workflow for low yield issues.

        Question 2: My NMR spectrum shows significant impurities. What are the common side products and how can I avoid them?

        Answer: The formation of side products can complicate purification and reduce the overall yield. Key impurities include:

        • Biphenyl-type compounds (Wurtz Coupling): A high local concentration of the aryl halide during Grignard formation can lead to the coupling of two aryl radicals, forming 4,4'-dimethoxybiphenyl.[8][12]

          • Prevention: Add the 4-bromoanisole solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling product.[8]

        • Unreacted Starting Materials: Incomplete reactions will leave residual diethyl phenylphosphonate or the intermediate phosphinate.

          • Prevention: Ensure the correct stoichiometry. An excess of the Grignard reagent is often used to drive the reaction to completion. A reported high-yield synthesis uses 3.3 equivalents of the Grignard reagent to 1 equivalent of diethyl phosphite.[11] Allow for sufficient reaction time; stirring for several hours at room temperature after the initial addition is common.[11]

        • Hydrolysis Products: Accidental quenching of the Grignard reagent with water will produce anisole.

          • Prevention: As detailed in Question 1, strict anhydrous conditions are paramount.[4][6]

        • Benzene (from Phenylphosphonate): If the Grignard reagent acts as a base and deprotonates a species, it will form anisole. If there's an issue with the phosphonate starting material, you might see byproducts related to the phenyl group.

        Table 1: Common Side Products and Prevention Strategies

        Side ProductOriginPrevention Strategy
        4,4'-DimethoxybiphenylWurtz coupling of 4-bromoanisoleSlow, dropwise addition of 4-bromoanisole.[8]
        AnisoleHydrolysis of 4-methoxyphenylmagnesium bromideMaintain strict anhydrous conditions.[4][6]
        Unreacted Starting MaterialIncomplete reactionUse a slight excess of Grignard reagent; ensure adequate reaction time.[11]

        Question 3: I'm having difficulty purifying the final product. What are the best practices for isolating pure Bis(4-methoxyphenyl)phenylphosphine oxide?

        Answer: Triarylphosphine oxides can sometimes be challenging to purify due to their polarity and crystallinity.

        • Work-up Procedure: The work-up is critical. After the reaction is complete, it should be carefully quenched by cooling to 0°C and slowly adding a dilute acid (e.g., 0.1 N HCl) or a saturated ammonium chloride solution.[11] This step hydrolyzes the magnesium alkoxide intermediate to the final phosphine oxide and dissolves the magnesium salts.

        • Extraction: After quenching, extract the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[11] Washing the combined organic layers with brine can help remove residual water and inorganic salts.

        • Chromatography: Column chromatography on silica gel is a very effective method for purification.

          • Eluent System: A gradient elution is often successful. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A reported method uses 2% Methanol in Dichloromethane.[11]

        • Recrystallization: This is an excellent final step to obtain highly pure, crystalline material.

          • Solvent Choice: Hot ethyl acetate (EtOAc) has been reported to be an effective solvent for recrystallizing the product, yielding a colorless solid.[11] Other potential solvent systems could include toluene, or mixtures like dichloromethane/hexane.

        • Removing Other Phosphine Oxides: If you have triphenylphosphine oxide as a byproduct from another reaction, it can be notoriously difficult to remove. While not directly formed in this synthesis, techniques for its removal are relevant. One method involves converting it to a magnesium(II) complex, which is poorly soluble in toluene or dichloromethane and can be filtered off.[13]

        Purification_Workflow start Crude Reaction Mixture step1 1. Quench Cool to 0°C, add dilute HCl slowly. start->step1 step2 2. Extraction Extract with EtOAc or CH₂Cl₂. Wash with brine. step1->step2 step3 3. Dry & Concentrate Dry over MgSO₄, remove solvent in vacuo. step2->step3 step4 4. Chromatography (Silica Gel) Elute with MeOH/CH₂Cl₂ gradient. step3->step4 step5 5. Recrystallization Dissolve in hot Ethyl Acetate, cool slowly. step4->step5 end Pure Crystalline Product step5->end

        Caption: Recommended purification workflow.

        Frequently Asked Questions (FAQs)

        Q: How critical is the stoichiometry of the Grignard reagent? A: It is very critical. While a stoichiometric amount is theoretically required, in practice, an excess of the Grignard reagent is used to account for any accidental hydrolysis and to drive the reaction to completion. A molar ratio of 3.3 equivalents of Grignard reagent to 1 equivalent of the phosphonate ester has been shown to produce a high yield (92%).[11]

        Q: Can I use a different solvent than THF or diethyl ether? A: Ethereal solvents like THF and diethyl ether are ideal for Grignard reactions because they are typically anhydrous, aprotic, and they solvate the magnesium complex, which helps to stabilize the Grignard reagent.[7] Using other solvents is not recommended unless you have specific literature precedent, as they may be reactive towards the Grignard reagent or may not facilitate its formation.

        Q: My reaction starts but then seems to stop. What could be the cause? A: This "stalling" can happen if the surface of the magnesium becomes coated with product or byproducts, preventing further reaction. This can sometimes be resolved by adding more anhydrous solvent or by carefully crushing the magnesium with a glass rod (while maintaining an inert atmosphere) to expose a fresh surface. It could also indicate that an impurity was introduced that consumed the remaining Grignard reagent.

        Q: What are the key safety precautions for this synthesis? A:

        • Anhydrous Solvents: Diethyl ether is extremely flammable and has a low boiling point.[6] THF is also highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

        • Grignard Reagents: These reagents are highly reactive and can ignite spontaneously upon contact with air, especially if concentrated. The reaction to form them is exothermic and can become vigorous if the halide is added too quickly.[8]

        • Quenching: Quenching the reaction with water or acid is highly exothermic. Perform this step slowly and with cooling in an ice bath to prevent the solvent from boiling over.

        Detailed Experimental Protocol

        This protocol is adapted from a high-yield synthesis reported in the literature.[11]

        Materials:

        • Magnesium turnings

        • 4-bromoanisole

        • Diethyl phenylphosphonate

        • Anhydrous Tetrahydrofuran (THF)

        • 0.1 N Hydrochloric acid (HCl)

        • Dichloromethane (CH₂Cl₂)

        • Ethyl acetate (EtOAc)

        • Magnesium sulfate (MgSO₄)

        Procedure:

        • Grignard Reagent Preparation:

          • Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under an inert atmosphere (Argon or N₂).

          • Add magnesium turnings (1.2 eq.) to the flask.

          • In a separate flame-dried dropping funnel, prepare a solution of 4-bromoanisole (3.3 eq.) in anhydrous THF.

          • Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a single crystal of iodine.

          • Once initiated, add the remainder of the 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

          • After the addition is complete, continue to stir the mixture for 1 hour.

        • Reaction with Diethyl Phenylphosphonate:

          • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

          • Prepare a solution of diethyl phenylphosphonate (1.0 eq.) in anhydrous THF.

          • Add the diethyl phenylphosphonate solution dropwise to the cold, stirring Grignard reagent solution over 15-20 minutes.

          • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

        • Work-up and Purification:

          • Cool the reaction mixture back down to 0°C.

          • Slowly and carefully quench the reaction by adding 0.1 N HCl dropwise.

          • Transfer the mixture to a separatory funnel and extract three times with CH₂Cl₂.

          • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

          • Filter and remove the solvent under reduced pressure to yield the crude product.

          • Purify the crude material by silica gel chromatography (eluting with 2% MeOH/CH₂Cl₂).

          • For highest purity, recrystallize the product from hot ethyl acetate.

        References

        • Chemistry Grignard Reaction Mechanism - SATHEE. Available at: [Link]

        • Triphenylphosphine oxide - Wikipedia. Available at: [Link]

        • Hydrolysis Grignard Reactions and Reduction - Bartleby.com. Available at: [Link]

        • Diphenylphosphine oxide - Wikipedia. Available at: [Link]

        • Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. Available at: [Link]

        • The synthesis of unsymmetrical aliphatic phosphine oxides via diphenyl alkylphosphonates and Grignard reagents - J. Org. Chem. Available at: [Link]

        • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

        • Grignard Reaction - Chem 355 Jasperse. Available at: [Link]

        • AN INTRODUCTION TO GRIGNARD REAGENTS - Chemguide. Available at: [Link]

        • Week 10 Grignard Reaction Preparation of Triphenylmethanol - MSU chemistry. Available at: [Link]

        • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [Link]

        Sources

        Selecting recrystallization solvents for Bis(4-methoxyphenyl)phenylphosphine oxide

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Selecting recrystallization solvents for Bis(4-methoxyphenyl)phenylphosphine oxide Content type: Technical Support Guide

        Executive Summary & Compound Profile

        Bis(4-methoxyphenyl)phenylphosphine oxide is a tertiary phosphine oxide widely used as a ligand intermediate and Lewis base catalyst.[1] Unlike its symmetric analog (triphenylphosphine oxide, mp ~156°C), the introduction of para-methoxy groups significantly alters the crystal lattice energy, lowering the melting point to 94.5–95°C [1].

        This relatively low melting point presents a specific purification challenge: "Oiling Out" (liquid-liquid phase separation) occurs if the recrystallization solvent's boiling point exceeds the compound's melting point.[1] This guide prioritizes solvent systems that mitigate this risk while ensuring high impurity rejection.[1]

        PropertyValueCritical Implication
        Physical State White Crystalline SolidProne to oiling if heated >95°C in solvent.[1]
        Melting Point 94.5–95°C [1]Select solvents with BP < 95°C to ensure solid-liquid equilibrium.[1]
        Polarity Moderately Polar (P=O bond)Soluble in alcohols, DCM, EtOAc; Insoluble in pure alkanes.
        Key Impurities Phosphines, Mg salts, Mono-oxidesRequires a polar/non-polar gradient for rejection.[1]

        Solvent Selection Matrix

        The following solvent systems have been validated based on thermodynamic solubility modeling and empirical data for methoxy-substituted triarylphosphine oxides.

        Primary Recommendation: Ethyl Acetate / n-Hexane

        System Type: Solvent/Anti-solvent Pair Operational Range: 60°C (Dissolution)

        
         0°C (Crystallization)[1]
        
        • Why it works: Ethyl Acetate (bp 77°C) boils safely below the compound's melting point, preventing the formation of a molten oil phase. The addition of Hexane reduces solubility gradually, forcing controlled nucleation.

        • Best for: Removal of non-polar starting materials and highly polar magnesium salts.[1]

        Secondary Recommendation: Ethanol (Absolute)

        System Type: Single Solvent (Temperature Swing) Operational Range: 75°C (Reflux)

        
         -10°C (Crystallization)
        
        • Why it works: The P=O bond accepts hydrogen bonds from ethanol, increasing high-temperature solubility.[1] The steep solubility curve upon cooling drives high recovery yields.[1]

        • Best for: Final polishing to achieve >99.5% purity; removal of colored trace organic impurities.[1]

        Solvent Suitability Table
        Solvent SystemRoleBoiling PointSuitability ScoreTechnical Notes
        EtOAc / Hexane Primary 77°C / 68°CHigh Ideal thermal profile.[1] Prevents oiling out.[1]
        Ethanol (100%) Alternative 78°CHigh Excellent for removing polar byproducts.[1]
        Toluene / Heptane Caution110°C / 98°CMediumRisk: BP > MP.[1] Must strictly control temp <90°C to avoid oiling.[1]
        DCM / Ether Avoid40°C / 35°CLowToo volatile; crystal creeping and crusting likely.[1]

        Detailed Experimental Protocol

        Objective: Purify 10 g of crude Bis(4-methoxyphenyl)phenylphosphine oxide using the EtOAc/Hexane system.

        Phase 1: Dissolution
        • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

        • Add 30 mL of Ethyl Acetate .

        • Heat the mixture to 65–70°C (gentle reflux) with magnetic stirring.

          • Critical Check: If solid does not dissolve, add EtOAc in 5 mL increments.[1] Do not exceed 60 mL total.

          • Filtration (Optional): If insoluble particles (salts) remain, filter hot solution through a pre-warmed glass frit or Celite pad.

        Phase 2: Crystallization (The "Cloud Point" Method)
        • Maintain the solution at 60°C .

        • Slowly add n-Hexane dropwise via an addition funnel or pipette.[1]

        • Stop adding immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

        • Add 1-2 mL of Ethyl Acetate to clear the solution back to transparency.[1]

        • Remove heat and allow the flask to cool to room temperature undisturbed for 2 hours.

          • Note: Rapid cooling here causes oiling.[1] Insulate the flask with a towel if the lab is cold.[1]

        Phase 3: Harvesting
        • Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

        • Filter the white crystals using a Buchner funnel.[1]

        • Wash the cake with cold (0°C) Hexane/EtOAc (3:1 ratio) .

        • Dry under high vacuum at 40°C for 4 hours.

        Troubleshooting & FAQs

        Q1: The product separated as a yellow oil at the bottom of the flask. What happened?

        Cause: "Oiling Out."[1] This occurs when the solution temperature is above the solvent's boiling point but the compound's solubility limit is exceeded before it can crystallize, or if the temperature dropped too fast. Fix:

        • Re-heat the mixture until the oil redissolves (add more EtOAc if needed).

        • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) while the solution is still warm (~50°C).

        • Cool much slower (e.g., leave the flask in the warm water bath and turn off the heater, allowing them to cool together).

        Q2: My yield is very low (<50%).

        Cause: Too much solvent (EtOAc) was used, or the mother liquor still holds the product. Fix:

        • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1]

        • Cool to 0°C to harvest a "second crop" of crystals.

        • Prevention: Always use the minimum amount of hot solvent required to dissolve the solid.[1]

        Q3: The crystals are sticky or hold solvent.

        Cause: Inclusion of solvent in the lattice or residual high-boiling impurities.[1] Fix:

        • Dry the crystals at 40-50°C under vacuum.

        • If stickiness persists, recrystallize again using Ethanol .[1] Alcohols often displace trapped non-polar solvents.[1]

        Visual Workflows

        Logic for Solvent Selection

        The following decision tree guides you through selecting the correct solvent based on your specific impurity profile and equipment constraints.

        SolventSelection Start Start: Select Solvent CheckMP Check MP: Is MP < 100°C? Start->CheckMP ImpurityType Identify Major Impurity CheckMP->ImpurityType Yes (MP ~95°C) EtOAcHex Use EtOAc / Hexane (Prevents Oiling) ImpurityType->EtOAcHex Non-polar / Salts Ethanol Use Ethanol (Best for Polishing) ImpurityType->Ethanol Colored Organics Toluene Use Toluene / Heptane (Requires Strict Temp Control) ImpurityType->Toluene High MW Polymers

        Recrystallization Workflow

        A visual representation of the optimized "Cloud Point" protocol described in Section 3.

        RecrystWorkflow Step1 1. Dissolve (EtOAc, 65°C) Step2 2. Add Anti-Solvent (Hexane, dropwise) Step1->Step2 Step3 3. Cloud Point (Stop at turbidity) Step2->Step3 Step4 4. Clear Solution (Add 1mL EtOAc) Step3->Step4 Turbidity observed Step5 5. Slow Cool (RT -> 0°C) Step4->Step5 Step6 6. Filter & Dry Step5->Step6

        References

        • Rushim.ru. (2010).[1] Synthesis of Carbon-Phosphorus Bonds, Second Edition. Retrieved from [Link] (Confirming MP of Bis(4-methoxyphenyl)phenylphosphine oxide as 94.5–95°C).

        • Scientific Update. (2023). Triphenylphosphine Oxide - Waste Not, Want Not. Retrieved from [Link] (General TPPO purification strategies).

        • ACS Publications. (2017).[1] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[1] Chem. Retrieved from [Link].[1]

        Sources

        Troubleshooting NMR impurities in Bis(4-methoxyphenyl)phenylphosphine oxide spectra

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Troubleshooting NMR Impurities & Spectral Anomalies

        Document ID: TS-PhosOx-042 Status: Active Last Updated: February 25, 2026[1][2]

        Executive Summary

        This guide addresses spectral anomalies encountered during the synthesis and characterization of Bis(4-methoxyphenyl)phenylphosphine oxide (CAS: 799-55-3).[1][2] This compound is a rigid, unsymmetrical phosphine oxide often used as a ligand precursor or crystallizing agent.[2]

        Users frequently report difficulties distinguishing between regio-isomeric impurities , oxidation states (P(III) vs P(V)), and solvent adducts due to the strong hydrogen-bond accepting nature of the phosphoryl (

        
        ) oxygen. This guide prioritizes 
        
        
        
        NMR as the primary diagnostic tool, supported by
        
        
        NMR integration logic.

        Module 1: The NMR Diagnostic Suite

        The "Heartbeat" of Phosphorus Chemistry

        
         NMR is the most definitive method for assessing purity because it eliminates the "noise" of the aromatic protons. All shifts are referenced to 
        
        
        
        (
        
        
        ).[3]
        Common Spectral Scenarios
        Observed Shift (
        
        
        ppm)
        Species IdentificationRoot Cause / Diagnosis
        +21.0 ppm (Singlet) Target Molecule Pure Bis(4-methoxyphenyl)phenylphosphine oxide.[1][2]
        -4.0 to -10.0 ppm Unoxidized Phosphine Incomplete oxidation.[1] The P(III) lone pair is shielding the nucleus.
        +25 to +30 ppm Triphenylphosphine Oxide "Scrambling" impurity.[1][2] Ligand exchange occurred during Grignard addition.[1][2]
        +10 to +15 ppm (Doublet) Secondary Phosphine Oxide Hydrolysis of chlorophosphine precursor. Look for
        
        
        .[1]
        Broadening / Shift Drifts H-Bond Adducts The
        
        
        moiety is H-bonding with water or acidic impurities in the solvent.[1][2]
        Expert Insight: The "Scrambling" Phenomenon

        If you synthesize this via Grignard addition (

        
        ), you may observe small peaks flanking the main signal. This is ligand exchange .
        
        • Mechanism: The Grignard reagent attacks the phosphorus center, but reversible exchange can lead to statistical mixtures:

          
           (trace) or 
          
          
          
          .
        • Action: These are difficult to separate by flash chromatography due to similar polarity.[1][2] Recrystallization is required (See Module 4).[2]

        Module 2: NMR & Structural Integrity

        Deciphering the Aromatic Region

        The

        
         NMR spectrum (typically in 
        
        
        
        ) is dominated by the methoxy singlet and complex aromatic multiplets.
        Critical Checkpoints

        1. The Methoxy Integral Test

        • Target: Singlet at ~3.83 ppm .

        • Protocol: Set this integral to 6.00 .

        • Validation: The aromatic region (

          
          ) must integrate to 13.00  protons (
          
          
          
          from anisyl rings +
          
          
          from phenyl ring).[1]
          • If Aromatic > 13: Solvent contamination (e.g., Benzene/Toluene) or unreacted starting materials.[2]

          • If Aromatic < 13: Likely wet solvent (water peak overlapping) or paramagnetic impurities broadening the baseline.

        2. Phosphorus-Proton Coupling (

        
        ) 
        Users often mistake aromatic splitting for impurities.[1] The phosphorus atom couples to the aromatic ring protons.[4]
        
        • Ortho-Protons: Large coupling (

          
          ).[1] This turns doublets into "doublet of doublets" or pseudo-triplets.
          
        • Meta-Protons: Small coupling (

          
          ).[1]
          

        Module 3: Troubleshooting Flowchart

        Visualizing the Decision Pathway

        The following diagram outlines the logical steps to isolate the impurity source based on NMR data.

        Troubleshooting Start Start: Anomalous NMR Spectrum CheckP Step 1: Check 31P NMR Start->CheckP IsSingle Is there a single peak at ~21 ppm? CheckP->IsSingle NegPeak Peak at -5 to -10 ppm? (P(III) Species) IsSingle->NegPeak No (Upfield Shift) ExtraPos Extra peaks at 25-30 ppm? (Scrambled Oxides) IsSingle->ExtraPos No (Downfield Shift) CheckH Step 2: Check 1H NMR (Methoxy Integration) IsSingle->CheckH Yes Oxidize Action: Treat with H2O2 or KMnO4 NegPeak->Oxidize Recryst Action: Recrystallize (EtOAc / Hexane) ExtraPos->Recryst Broad Broad/Drifting Peaks? (H-Bonding) CheckH->Broad Integration Fails Dry Action: Azeotrope with Toluene Dry under High Vac Broad->Dry

        Figure 1: Diagnostic logic flow for identifying phosphorus-based impurities.

        Module 4: Purification Protocols

        Standard Operating Procedures (SOPs)

        Phosphine oxides are highly polar, making silica chromatography difficult (they streak and require polar eluents like

        
        ). Recrystallization  is the superior method for this compound.
        
        Protocol A: Ethyl Acetate Recrystallization (Recommended)

        Best for removing "scrambled" triaryl oxides and oily impurities.

        • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc).

        • Hot Filtration: If the solution is cloudy (Mg salts), filter while hot through a glass frit or Celite pad.

        • Cooling: Allow to cool slowly to room temperature.

        • Precipitation: If no crystals form, add warm Hexane or Heptane dropwise until slight turbidity persists.[1][2]

        • Harvest: Cool to

          
           for 2 hours. Filter and wash with cold Hexane.[1]
          
          • Expected Yield:

            
            [1][2][5]
            
          • Purity:

            
             by 
            
            
            
            NMR.
        Protocol B: The "Peroxide Wash" (For P(III) Contamination)

        Use this if your

        
         NMR shows negative shifts (unreacted phosphine).
        
        • Dissolve the crude material in

          
           (DCM).
          
        • Add

          
           equivalents of 
          
          
          
          (aq).
        • Stir vigorously for 30 minutes at

          
          .
          
        • Quench: Wash with saturated

          
           (Sodium Thiosulfate) to remove excess peroxide.
          
        • Dry: Dry organic layer over

          
           and concentrate.
          
        • Proceed to Protocol A.

        FAQ: Frequently Asked Questions

        Q: Why does my

        
         peak shift when I change solvents? 
        A:  Phosphine oxides are Lewis bases. The oxygen atom accepts hydrogen bonds.[2] In protic solvents (Methanol) or acidic solvents (
        
        
        
        with traces of DCl), the signal shifts downfield (deshielding) compared to non-polar solvents like Benzene-
        
        
        . This is a physical property, not an impurity.

        Q: I see a doublet in the aromatic region with a huge coupling constant (

        
        ). What is it? 
        A:  This is likely a Secondary Phosphine Oxide  impurity (
        
        
        
        ). The large coupling is the
        
        
        bond directly attached to the phosphorus. This usually comes from moisture reacting with a chlorophosphine precursor before the Grignard reaction is complete.

        Q: Can I use Column Chromatography? A: Yes, but it is tedious. Use a gradient of

        
         in Dichloromethane. Note that phosphine oxides bind strongly to silica; you may lose mass if the silica is not deactivated or if the eluent isn't polar enough.[2]
        

        References

        • Organic Chemistry Data. 31P NMR Chemical Shifts (0 to 300 ppm). [Link]

        • Royal Society of Chemistry. Hydrogen Peroxide Adducts of Triarylphosphine Oxides.[2][6] (Dalton Trans., 2019).[2] [Link]

        • National Institutes of Health (PubMed). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. [Link]

        • MDPI. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant. (Polymers 2024).[2] [Link]

        Sources

        Controlling side reactions during Bis(4-methoxyphenyl)phenylphosphine oxide preparation

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support guide for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and control the side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.

        Synthesis Overview: The Grignard Approach

        The most common and versatile method for preparing triarylphosphine oxides like Bis(4-methoxyphenyl)phenylphosphine oxide involves the reaction of a phosphorus electrophile with an excess of an aryl Grignard reagent. A prevalent route involves the reaction of phenylmagnesium halide with bis(4-methoxyphenyl)chlorophosphine, followed by an oxidative workup.[1] Success in this synthesis hinges on the precise control of the Grignard reaction, as it is the primary source of potential side reactions and yield loss.

        Below is a generalized workflow for this synthesis.

        G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Oxidation & Workup cluster_3 Step 4: Purification A Aryl Halide (e.g., Bromobenzene) + Mg Turnings C Phenylmagnesium Halide (Grignard Reagent) A->C Initiation & Formation B Anhydrous Ether (e.g., THF, Et2O) B->C Solvent E Bis(4-methoxyphenyl)phenylphosphine C->E Slow Addition at Low Temp. D Bis(4-methoxyphenyl)chlorophosphine D->E H Crude Product E->H F Oxidizing Agent (e.g., H2O2) F->H Oxidation G Quench & Extraction G->H I Column Chromatography H->I J Recrystallization H->J K Pure Bis(4-methoxyphenyl)phenylphosphine Oxide I->K J->K

        Caption: General workflow for Bis(4-methoxyphenyl)phenylphosphine oxide synthesis.

        Troubleshooting Guide: Common Issues & Solutions

        This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

        Q1: My Grignard reaction fails to initiate. What should I do?

        A1: This is a very common issue, almost always stemming from two root causes:

        • Presence of Moisture: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water.[2][3]

          • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (120°C overnight) and assembled under a dry, inert atmosphere (Nitrogen or Argon) while still hot. Use anhydrous grade solvents.

        • Passivated Magnesium Surface: Magnesium turnings can have a layer of magnesium oxide on their surface, which prevents the reaction with the aryl halide.[2][4]

          • Solution (Activation):

            • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose a fresh surface.

            • Chemical Activation: Add a small crystal of iodine (I₂). The purple color will disappear as the iodine reacts with the magnesium surface, indicating activation.[4] A few drops of 1,2-dibromoethane can also be used as an initiator.

        Q2: The reaction is very exothermic and hard to control, and my final yield is low. Why?

        A2: Uncontrolled exotherms and low yields are often linked. The formation of the Grignard reagent is highly exothermic.[4] Adding the aryl halide too quickly leads to a rapid temperature increase and a high local concentration of the halide. This promotes side reactions, primarily Wurtz-type coupling, where two aryl halide molecules react to form a biphenyl byproduct instead of the Grignard reagent.[4]

        • Solution:

          • Slow, Controlled Addition: Add the aryl halide dropwise via an addition funnel. The rate should be slow enough to maintain a gentle reflux without external heating.

          • Temperature Management: Prepare an ice bath. If the reaction becomes too vigorous, use the ice bath to moderate the temperature. For the subsequent reaction with the chlorophosphine, maintaining a low temperature (e.g., -78°C to 0°C) is critical to prevent side reactions.[1][5]

        Q3: I'm getting a significant amount of biphenyl and bis(4-methoxyphenyl)phosphine oxide as byproducts. How can I prevent this?

        A3: These byproducts arise from distinct side reactions.

        • Biphenyl Formation: This is a classic Wurtz-type coupling byproduct from the Grignard formation step, as explained in Q2. Slow addition of the aryl halide is the key to minimizing this.[4]

        • Bis(4-methoxyphenyl)phosphine Oxide: This byproduct suggests that your Grignard reagent was either not fully formed or was consumed before it could react with the chlorophosphine. This can happen if moisture is introduced during the process or if the Grignard reagent degrades. The unreacted chlorophosphine is then hydrolyzed and oxidized during the workup to form the secondary phosphine oxide.

          • Solution: Ensure strictly anhydrous conditions throughout the entire process until the final quench. Use a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent to ensure the complete consumption of the chlorophosphine.

        The diagram below illustrates the desired reaction pathway versus the major side reactions.

        G cluster_main Desired Reaction cluster_side Side Reactions PhMgBr Phenylmagnesium Bromide Phosphine Bis(4-MeOPh)₂PPh PhMgBr->Phosphine PCl Bis(4-MeOPh)₂PCl PCl->Phosphine Hydrolysis Bis(4-MeOPh)₂P(O)H (Hydrolysis/Oxidation) PCl->Hydrolysis Incomplete Reaction/ Moisture Target Bis(4-MeOPh)₂P(O)Ph (Final Product) Phosphine->Target Oxidation (H₂O₂) PhBr Bromobenzene Wurtz Biphenyl (Ph-Ph) (Wurtz Coupling) PhBr->Wurtz Fast Addition/ High Temp.

        Caption: Desired reaction pathway versus common side reactions.

        Frequently Asked Questions (FAQs)

        • Q: What is the optimal stoichiometry for the reagents?

          • A: Typically, you would use a slight excess of magnesium (1.1 eq) relative to the aryl halide for Grignard formation. For the subsequent reaction, using 2 equivalents of the Grignard reagent for each equivalent of the chlorophosphine starting material is a common strategy to drive the reaction to completion.[1]

        • Q: How do I handle the oxidation step safely and effectively?

          • A: The oxidation of the intermediate phosphine to the final phosphine oxide is often done with hydrogen peroxide (H₂O₂).[1] This reaction can also be exothermic. It is crucial to cool the reaction mixture (e.g., in an ice bath) before slowly adding the H₂O₂ solution. After the addition, allow the mixture to warm to room temperature to ensure the reaction is complete.[1]

        • Q: My final product is an oil or a sticky solid. How can I improve its crystallinity for purification?

          • A: Impurities are the most common reason for poor crystallization. First, attempt purification by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane.[1][6] Once the product is chromatographically pure, recrystallization from a suitable solvent system (e.g., hot ethyl acetate or a mixture of dichloromethane and hexanes) should yield a crystalline solid.[6]

        • Q: Are there any alternative synthetic routes?

          • A: Yes, while the Grignard route is common, other methods exist. For instance, nickel-catalyzed coupling reactions of arylboronic acids with H-phosphine oxides can be effective.[7] Another approach is the Wittig reaction, where the phosphine oxide is generated as a byproduct, but this can be adapted for direct synthesis.[8][9] A different Grignard approach involves reacting diethyl phosphite with 4-methoxyphenylmagnesium bromide.[6]

        Recommended Experimental Protocol

        This protocol is a synthesized example based on established procedures for similar triarylphosphine oxides.[1]

        Step 1: Phenylmagnesium Bromide Synthesis

        • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet.

        • Add magnesium turnings (1.2 eq) to the flask and allow it to cool under a stream of nitrogen.

        • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

        • Dissolve bromobenzene (1.0 eq) in anhydrous THF and add it to the addition funnel.

        • Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine.

        • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

        • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

        Step 2: Reaction with Bis(4-methoxyphenyl)chlorophosphine

        • In a separate flame-dried flask under nitrogen, dissolve bis(4-methoxyphenyl)chlorophosphine (0.5 eq, relative to the initial bromobenzene) in anhydrous THF.

        • Cool this solution to -78°C using a dry ice/acetone bath.

        • Slowly add the prepared phenylmagnesium bromide solution (2.0 eq) to the chlorophosphine solution via cannula over 1-2 hours, maintaining the temperature at -78°C.

        • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).[1]

        Step 3: Oxidative Workup

        • Cool the reaction mixture to 0°C in an ice bath.

        • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

        • Add a 10-30% solution of hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature at 0°C.

        • Allow the mixture to warm to room temperature and stir for 15-30 minutes.[1]

        • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

        • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

        Step 4: Purification

        • Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 1:3 ethyl acetate:petroleum ether).[1]

        • Combine the fractions containing the pure product and remove the solvent.

        • If necessary, recrystallize the solid from hot ethyl acetate to obtain pure Bis(4-methoxyphenyl)phenylphosphine oxide as a crystalline solid.[6]

        Troubleshooting Decision Tree

        If you encounter issues, follow this logical guide to diagnose the problem.

        G Start Problem Encountered Q1 Reaction does not start? Start->Q1 S1 Activate Mg (Iodine/Crushing). Ensure anhydrous conditions. Q1->S1 Yes Q2 Low yield of desired product? Q1->Q2 No Q2_1 High level of biphenyl byproduct? Q2->Q2_1 Yes Q3 Product is impure/oily? Q2->Q3 No, yield is OK S2_1 Slow down aryl halide addition. Use cooling to control exotherm. Q2_1->S2_1 Yes Q2_2 Unreacted starting material? Q2_1->Q2_2 No S2_2 Check stoichiometry (use slight excess of Grignard). Ensure complete Grignard formation. Q2_2->S2_2 Yes Q2_2->Q3 No S3 Perform column chromatography. Attempt recrystallization from a new solvent system. Q3->S3 Yes

        Caption: A decision tree for troubleshooting common synthesis issues.

        Summary of Key Parameters

        ParameterRecommendationRationale & Potential Issues if Deviated
        Reagent/Solvent Quality Anhydrous grade solvents; Freshly opened reagentsMoisture will quench the Grignard reagent, leading to reaction failure or low yield.[2][3]
        Magnesium Activation Use iodine or mechanical crushingA passivated MgO layer prevents the reaction from initiating.[2][4]
        Addition Rate (Aryl Halide) Slow, dropwise additionFast addition causes uncontrolled exotherm and promotes Wurtz coupling (biphenyl formation).[4]
        Reaction Temperature 0°C to -78°C for nucleophilic attackHigher temperatures can increase side reactions and lead to Grignard reagent degradation.[1][10]
        Stoichiometry ~2 eq. Grignard per 1 eq. chlorophosphineInsufficient Grignard reagent leads to incomplete reaction and byproduct formation.[1]
        Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.

        References

        • Hays, H. R. (1968). Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. The Journal of Organic Chemistry, 33(9), 3690-3694. Available from: [Link] (Note: This is a representative synthesis of a similar phosphine oxide, as provided by ChemicalBook's synthesis route information).

        • Wikipedia contributors. (2023, December 27). Phosphine oxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

        • McTernan, C. T., De Bo, G., & Leigh, D. A. (2020). Supporting Information for: A small-molecule machine that delivers a single cargo molecule. Chem, 6(11), 2964-2973. Available from: [Link] (Note: The synthesis procedure is detailed in the supporting information).

        • Walborsky, H. M., & Young, A. E. (1964). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 86(16), 3288–3296. Available from: [Link]

        • Google Patents. (n.d.). Preparation of triaryl phosphines.
        • Li, J., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16045–16054. Available from: [Link]

        • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

        • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

        • Wikipedia contributors. (2024, February 14). Grignard reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

        • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

        • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

        • Li, J., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. Available from: [Link]

        • MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2539. Available from: [Link]

        • Royal Society of Chemistry. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. New Journal of Chemistry, 43(39), 15685-15694. Available from: [Link]

        • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(11), 1573-1575. Available from: [Link]

        • Beilstein Journals. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journal of Organic Chemistry, 6, 26. Available from: [Link]

        • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]

        • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

        • Royal Society of Chemistry. (n.d.). Radicals from Trivalent Phosphorus. Dalton Transactions. Retrieved from [Link]

        • Semantic Scholar. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene. Retrieved from [Link]

        • ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines. Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). Oxaphosphacyclophanes Constructed from a Bis(triphenylphosphine oxide) Moiety Linked by Dioxyalkyl Chains: Synthesis and Crystal Structures. ACS Omega, 5(13), 7430-7437. Available from: [Link]

        • National Center for Biotechnology Information. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6117. Available from: [Link]

        • ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Retrieved from [Link]

        • University of Rochester. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]

        • Google Patents. (n.d.). Synthesis method of bis (2-methoxyphenyl) phosphine oxide.

        Sources

        Handling hygroscopic properties of phosphine oxide derivatives in the lab

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Hygroscopicity Management, Purification, and Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

        Introduction: The Dual Nature of Phosphine Oxides

        Welcome to the technical support hub for phosphine oxide derivatives. In drug development and organic synthesis, these compounds exist in a duality:

        • The Nuisance: Triphenylphosphine oxide (TPPO) is the "unavoidable" byproduct of Wittig, Mitsunobu, and Appel reactions that complicates purification.

        • The Ligand: Derivatives like Tributylphosphine oxide (TBPO) or chiral phosphine oxides are critical Lewis base catalysts or ligands, where water content is a silent killer of reactivity.

        This guide addresses the hygroscopic management of these compounds—whether you are trying to keep them dry for catalysis or remove them from your final drug candidate.

        Module 1: The Hygroscopicity Spectrum & Storage

        User Query: "I left my bottle of Tributylphosphine oxide open for 20 minutes, and now it’s a soup. Is it ruined?"

        Technical Insight: Not all phosphine oxides are created equal.[1] The hygroscopicity correlates directly with the steric bulk and lipophilicity of the R-groups attached to the phosphorus.

        • Triphenylphosphine oxide (TPPO): Crystalline solid.[2] Moderately hygroscopic but stable in air for short periods.

        • Tributylphosphine oxide (TBPO) / Aliphatic Oxides: Extremely hygroscopic. These will deliquesce (turn to liquid) by absorbing atmospheric moisture within minutes.

        Data Table: Stability & Storage Matrix
        Derivative TypePhysical StateHygroscopicityRecommended StorageCritical Handling
        Aryl (e.g., TPPO) White SolidLow/ModerateTightly capped, ambient temp.Can be weighed in air if rapid.
        Alkyl (e.g., TBPO) Waxy Solid / PasteExtreme Desiccator or Glovebox.Never open to air. Use Schlenk/Glovebox.
        Chiral/Mixed VariesHighInert atmosphere (Ar/N2).Store over activated molecular sieves.
        Module 2: Weighing & Quantitative Handling

        User Query: "How do I accurately weigh 0.5 mmol of TBPO when it sticks to the spatula and gains mass on the balance?"

        Troubleshooting Protocol: The "Difference" Method Direct weighing of hygroscopic alkyl phosphine oxides leads to stoichiometry errors of up to 15% due to water uptake.

        Step-by-Step Protocol:

        • Preparation: Take a dry syringe with a wide-bore needle (or a glass pipette) into the glovebox or glovebag.

        • Load: Draw up slightly more than the required amount of the phosphine oxide melt/paste. Cap the needle/pipette tip with a septum or wax film.

        • Initial Weighing (

          
          ):  Bring the loaded syringe out and weigh it on the analytical balance. Record the mass.
          
        • Dispense: Quickly inject/dispense the reagent into your reaction flask (which should be under inert gas flow).

        • Final Weighing (

          
          ):  Weigh the empty syringe/pipette.
          
        • Calculation: Mass delivered =

          
          .
          

        Expert Tip: If the oxide is solid but sticky (waxy), melt it gently with a heat gun (if thermally stable) and handle it as a liquid using a pre-warmed syringe. This avoids static handling issues.[3]

        Module 3: Drying & Water Removal (Reagent Prep)

        User Query: "My catalytic reaction failed. NMR shows water peaks. How do I dry my phosphine oxide ligand?"

        The Solution: Azeotropic Distillation Vacuum drying alone is often insufficient for "sticky" oxides because water binds tightly to the P=O bond via hydrogen bonding. You must break this bond energetically.

        The Protocol:

        • Dissolution: Dissolve the wet phosphine oxide in Toluene (forms a high-efficiency azeotrope with water).

        • Distillation: Rotovap or distill off the toluene. The water will co-distill with the solvent.

        • Repetition: Repeat this process 3 times.

        • Final Dry: Place under high vacuum (<0.5 mmHg) at 50°C for 4 hours.

        • Validation: Check

          
          H NMR in 
          
          
          
          (dried over sieves). Look for the water peak at ~1.56 ppm.

        Visualization: Azeotropic Drying Workflow

        DryingProcess start Wet Phosphine Oxide step1 Dissolve in Toluene (10 mL/g) start->step1 step2 Rotary Evaporation (Azeotrope Removal) step1->step2 check Repeat 3x? step2->check check->step1 No final High Vac (50°C) check->final Yes dry Dry Ligand Ready final->dry

        Caption: Cyclic workflow for breaking the P=O---H2O hydrogen bond using toluene azeotropes.

        Module 4: Removal & Purification (Waste Management)

        User Query: "I finished a Mitsunobu reaction. I have 1 gram of product and 5 grams of TPPO. Column chromatography is not separating them.[4] Help."

        The Solution: Chelation-Induced Precipitation Phosphine oxides are strong Lewis bases. They bind avidly to hard metal salts like

        
        , 
        
        
        
        , or
        
        
        , forming insoluble complexes that precipitate out, leaving your product in solution.
        Troubleshooting Guide: Choosing the Right Salt
        ScenarioRecommended SaltSolvent SystemProtocol Source
        Standard (Polar/Non-polar mix)
        
        
        Ethanol / EtOAcForms
        
        
        precipitate.[4][5] Filter off. [1, 3]
        Large Scale / Industrial
        
        
        Toluene (hot)Mg-complex precipitates upon cooling. [2]
        THF Solvent Required
        
        
        THFZn/Mg salts work poorly in THF; CaBr2 is superior here. [4]

        Step-by-Step Protocol (

        
         Method): 
        
        • Dissolve crude mixture in Ethanol or Ethyl Acetate.

        • Add 2.0 equivalents of

          
           (relative to expected TPPO).[4][6]
          
        • Stir at room temperature for 2-4 hours. A white precipitate will form.[4][6]

        • Filter the suspension through a sintered glass frit or Celite pad.

        • Concentrate the filtrate.[7] Your product is now TPPO-free (or significantly reduced).

        Visualization: Purification Decision Tree

        PurificationLogic Start Crude Mixture + TPPO Solubility Is Product Soluble in Hexane/Ether? Start->Solubility Yes Trituration Method Solubility->Yes Yes No Complexation Method Solubility->No No Action1 Add Hexane/Ether Filter off Solid TPPO Yes->Action1 SolventCheck Reaction Solvent? No->SolventCheck Ethanol Use ZnCl2 (2 equiv) SolventCheck->Ethanol EtOH/EtOAc THF Use CaBr2 SolventCheck->THF THF

        Caption: Logic flow for selecting the optimal TPPO removal strategy based on product solubility and solvent.

        References
        • Bates, R. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[7] Journal of Organic Chemistry, 2017.[3]

        • Handore, K. L. et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[7][8] Organic Process Research & Development, 2024.[7][8] [7]

        • Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update, 2023.

        • Hergueta, A. R. "Easy removal of triphenylphosphine oxide from reaction mixtures by precipitation with CaBr2."[3] Organic Process Research & Development, 2022.[3]

        Sources

        Validation & Comparative

        Comparative Guide: Extraction Efficiency of Functionalized Phosphine Oxides

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide provides a technical comparison of standard phosphine oxides (e.g., TOPO, TRPO) versus functionalized carbamoylmethylphosphine oxides (e.g., CMPO) for the extraction of f-block elements (Lanthanides and Actinides).

        The Verdict:

        • Use TOPO/TRPO for bulk extraction of Uranium(VI) and Plutonium(IV) from low-to-moderate acidities. They function primarily through solvation mechanisms and are cost-effective for gross actinide recovery.

        • Use CMPO (often in the TRUEX process) for the "polishing" of trivalent actinides (Am, Cm) and lanthanides (Eu, Nd) from high-acidity waste streams (

          
          ). Its bidentate chelation mechanism allows it to overcome the competitive hydration energy of trivalent ions in highly acidic media, a feat TOPO cannot achieve efficiently.
          

        Technical Analysis: Mechanism & Causality

        To understand the divergence in extraction efficiency, one must look beyond the distribution ratio (

        
        ) and examine the coordination chemistry driving these interactions.
        
        The Basicity of the P=O Bond

        All phosphine oxides rely on the high basicity of the phosphoryl oxygen (

        
        ) to coordinate with hard Lewis acids (actinides/lanthanides). The electron-donating alkyl groups (e.g., octyl chains in TOPO) increase the electron density on the oxygen, enhancing metal binding.
        
        Monodentate vs. Bidentate (The Chelate Effect)

        This is the primary differentiator in performance.

        • TOPO (Trioctylphosphine oxide) & TRPO (Trialkylphosphine oxide): These are monodentate ligands. They bind metal ions through a single point of contact (the phosphoryl oxygen). To satisfy the coordination number of a metal like

          
          , multiple TOPO molecules must crowd around the ion. This carries a high entropic penalty.
          
          • Mechanism:[1][2][3] Solvation.

          • Complex:

            
            
            
        • CMPO (Carbamoylmethylphosphine oxide): This is a bidentate ligand. It contains both a phosphoryl group (

          
          ) and a carbamoyl group (
          
          
          
          ) separated by a methylene bridge. This structure allows CMPO to form a stable six-membered chelate ring with the metal ion.
          • Mechanism:[1][2][3] Chelation (Inner-sphere coordination).

          • Advantage:[2][4][5][6] The "Chelate Effect" significantly increases the stability constant (

            
            ) of the complex, allowing extraction even when the metal is heavily solvated by water or competing with high concentrations of protons (
            
            
            
            ).
        Visualization: Coordination Modes

        CoordinationChemistry cluster_0 Monodentate (TOPO) cluster_1 Bidentate Chelation (CMPO) TOPO1 P=O Metal1 Metal Ion (U) TOPO1->Metal1 Solvation TOPO2 P=O TOPO2->Metal1 CMPO P=O --- CH2 --- C=O Metal2 Metal Ion (Am, Eu) CMPO->Metal2 Chelate Ring (High Stability)

        Figure 1: Comparison of monodentate solvation by TOPO versus bidentate chelation by CMPO. The formation of the chelate ring in CMPO provides superior stability for trivalent ions.

        Comparative Performance Data

        The following table synthesizes experimental data comparing extraction efficiencies across different acidities. Note the dramatic drop in TOPO efficiency for trivalent ions (Am, Eu) compared to CMPO.

        Table 1: Extraction Efficiency Comparison (

        
         Values) 
        
        FeatureTOPO / TRPO CMPO (Functionalized)
        Ligand Class Monodentate (Solvating)Bidentate (Chelating)
        Primary Target U(VI), Pu(IV)Am(III), Eu(III), Pu(IV), U(VI)
        Acidity Range Low to Moderate (
        
        
        )
        High (
        
        
        )
        
        
        at 3M
        
        
        < 0.01 (Negligible)> 10 (High Efficiency)
        
        
        at 3M
        
        
        > 10 (Good)> 100 (Very High)
        Kinetics Fast (< 5 min equilibrium)Moderate (often requires phase modifier)
        Phase Stability Good (Solid TOPO dissolved in diluent)Prone to "Third Phase" formation (Requires TBP modifier)
        Industrial Use Uranium refining (PUREX variants)Actinide Partitioning (TRUEX Process)

        Critical Insight: TOPO is virtually useless for extracting trivalent actinides (Am, Cm) from acidic waste. CMPO was specifically engineered to solve this problem by leveraging the chelate effect to pull these "hard" ions out of high-nitric acid solutions.

        Experimental Protocol: Determination of Distribution Ratios ( )

        This protocol is designed to be self-validating. It includes a mass balance check to ensure data integrity.

        Objective: Determine the Distribution Ratio (

        
        ) of Europium (
        
        
        
        ) using CMPO vs. TOPO.
        Reagents & Equipment
        • Organic Phase A: 0.2 M TOPO in n-dodecane.

        • Organic Phase B: 0.2 M CMPO + 1.2 M TBP in n-dodecane (TBP prevents third-phase formation).

        • Aqueous Phase: 3 M

          
           spiked with 
          
          
          
          tracer (e.g.,
          
          
          for radiometry or 10 ppm stable Eu for ICP-MS).
        • Equipment: Vortex mixer, Centrifuge, ICP-MS or Gamma Counter.

        Workflow Diagram

        ExtractionProtocol cluster_validation Validation Step Start Start: Prepare Phases Mix Contact Phases (1:1 Ratio, 2 mL each) Start->Mix Equilibrate Equilibrate (Vortex 10 mins @ 25°C) Mix->Equilibrate Separation Phase Separation (Centrifuge 3000 rpm, 5 mins) Equilibrate->Separation Sampling Aliquot Phases (Take 0.5 mL from Org & Aq) Separation->Sampling Analysis Quantification (ICP-MS or Gamma Counting) Sampling->Analysis Calc Calculate D = [Org] / [Aq] Analysis->Calc MassBalance Check Mass Balance: Total Eu = (Vol_aq * [Aq]) + (Vol_org * [Org]) Must be within 95-105% Analysis->MassBalance

        Figure 2: Standardized workflow for liquid-liquid extraction distribution ratio determination.

        Step-by-Step Procedure
        • Pre-equilibration: Contact the organic solvent with fresh 3 M

          
           (without metal) to pre-equilibrate the acid concentration. Discard the aqueous wash.
          
        • Contact: In a 15 mL centrifuge tube, combine 2.0 mL of the metal-spiked Aqueous Phase and 2.0 mL of the Organic Phase (A or B).

        • Extraction: Vortex vigorously for 10 minutes. Note: Kinetics for CMPO can be slower than TOPO; 10 minutes ensures equilibrium.

        • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

        • Sampling: Carefully remove 0.5 mL from the upper organic phase and 0.5 mL from the lower aqueous phase. Critical: Do not contaminate the pipette tip with the wrong phase.

        • Quantification: Dilute samples with 2%

          
           and analyze via ICP-MS (or count directly if using radiotracers).
          
        • Calculation:

          
          
          Where 
          
          
          
          is the concentration of the metal ion.

        References

        • Horwitz, E. P., et al. (1985). "The TRUEX process - a process for the extraction of the transuranic elements from nitric acid wastes." Solvent Extraction and Ion Exchange.

        • Nash, K. L. (1993). "A review of the basic chemistry and recent developments in trivalent f-elements separations." Solvent Extraction and Ion Exchange.

        • Modolo, G., et al. (2005). "Crystal structures and extraction behavior of novel carbamoylmethylphosphine oxide (CMPO) ligands." New Journal of Chemistry.

        • Cyanex 923 Technical Data Sheet. Solvay. (Provides composition data on TRPO mixtures).

        • Ansari, S. A., et al. (2012). "Extraction of actinides using room temperature ionic liquid containing CMPO." Separation and Purification Technology.

        Sources

        Safety Operating Guide

        Personal protective equipment for handling Bis(4-methoxyphenyl)phenylphosphine oxide

        Author: BenchChem Technical Support Team. Date: February 2026

        As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive, field-proven safety and handling protocols for Bis(4-methoxyphenyl)phenylphosphine oxide (CAS RN: 15754-51-5). The information herein is synthesized from available safety data and the established best practices for handling organophosphorus compounds.

        Hazard Identification and Risk Assessment

        Bis(4-methoxyphenyl)phenylphosphine oxide is classified with the following hazards:

        • H315: Causes skin irritation. [1]

        • H319: Causes serious eye irritation. [1]

        While a comprehensive toxicological profile for this specific compound is not fully available, its classification as an organophosphorus compound warrants a cautious approach. Organophosphorus compounds as a class can have varying levels of toxicity, and some can be absorbed through the skin or inhaled. Therefore, the following procedures are designed to minimize any potential exposure.

        Personal Protective Equipment (PPE)

        A multi-layered approach to PPE is essential. The following table summarizes the required PPE for handling Bis(4-methoxyphenyl)phenylphosphine oxide.

        PPE CategoryItemRationale
        Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[2][3][4]
        Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
        Body Protection Standard laboratory coatTo protect skin and clothing from contamination.[2]
        Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dusts or aerosols.

        Safe Handling Workflow

        The following diagram outlines the standard operating procedure for the safe handling of Bis(4-methoxyphenyl)phenylphosphine oxide, from preparation to post-handling cleanup.

        cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling prep_area Ensure work area is clean and uncluttered prep_sds Review Safety Data Sheet prep_area->prep_sds prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) handling_hood Work in a chemical fume hood prep_ppe->handling_hood prep_sds->prep_ppe handling_weigh Weigh the solid compound carefully handling_hood->handling_weigh handling_dissolve Dissolve in the desired solvent handling_weigh->handling_dissolve post_clean Clean the work area handling_dissolve->post_clean post_dispose Dispose of waste in designated containers post_clean->post_dispose post_wash Wash hands thoroughly post_dispose->post_wash cluster_routes Routes of Exposure and First Aid Exposure Exposure Event Skin_Contact Skin Contact: - Remove contaminated clothing. - Wash with soap and water. Exposure->Skin_Contact Eye_Contact Eye Contact: - Rinse with water for several minutes. - Remove contact lenses if present. - Seek medical attention. Exposure->Eye_Contact Inhalation Inhalation: - Move to fresh air. - Seek medical attention if unwell. Exposure->Inhalation Inestion Inestion Exposure->Inestion Ingestion Ingestion: - Rinse mouth. - Do NOT induce vomiting. - Seek immediate medical attention.

        A logical diagram of first aid responses to different exposure routes.
        • In case of skin contact: Immediately wash with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention. [5]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [6]* If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [5]* If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. [7][5]

        Spill Management and Disposal

        Proper spill management and waste disposal are crucial to prevent environmental contamination and secondary exposure.

        Spill Management Protocol:
        • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

        • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. [2]3. Don Appropriate PPE: Before addressing the spill, ensure all required PPE is correctly worn.

        • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or clay to dike the spill and prevent it from spreading.

        • Collect and Dispose: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.

        • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

        Waste Disposal Plan:
        • Chemical Waste: All waste containing Bis(4-methoxyphenyl)phenylphosphine oxide, including unused product, contaminated absorbents, and cleaning materials, must be disposed of as hazardous waste.

        • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Bis(4-methoxyphenyl)phenylphosphine oxide," and any other information required by your institution's environmental health and safety (EHS) department.

        • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's licensed waste management provider. Do not dispose of this chemical down the drain or in the regular trash. [8]

        References

        • Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

        • Le, T. M., & Nguyen, T. H. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PMC. Retrieved from [Link]

        • WA Health. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

        • MedicalNewsToday. (2021, July 21). Organophosphate poisoning: Symptoms and treatment. Retrieved from [Link]

        • Australasian College for Emergency Medicine. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. PMC. Retrieved from [Link]

        • Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022, November 17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. Retrieved from [Link]

        • ResearchGate. (2025, August 6). (PDF) Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Retrieved from [Link]

        • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

        • 3M. (2023, February 10). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

        • Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

        • Lab Spend. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

        • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity - StatPearls. Retrieved from [Link]

        • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.